Tapinarof-d5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H18O2 |
|---|---|
分子量 |
259.35 g/mol |
IUPAC 名称 |
5-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]-2-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8+/i3D,4D,5D,6D,7D |
InChI 键 |
ZISJNXNHJRQYJO-VVBJMPBNSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tapinarof-d5: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tapinarof-d5, a deuterated stable isotope of Tapinarof. The document details its chemical structure, physicochemical properties, and the underlying mechanism of action of its parent compound. Furthermore, it outlines key experimental protocols relevant to its application in research and development, including bioanalytical quantification and mechanistic assays.
Chemical Identity and Physicochemical Properties
This compound is the deuterium-labeled form of Tapinarof (also known as benvitimod), a first-in-class, non-steroidal topical therapeutic aryl hydrocarbon receptor (AhR) modulating agent.[1] The incorporation of five deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in pharmacokinetic and metabolism studies.[2]
Chemical Structure
IUPAC Name: 5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol-d5
Synonyms: Benvitimod D5, (E)-2-isopropyl-5-styryl-2,3,4,5,6-d5-benzene-1,3-diol
Physicochemical Data
The following tables summarize the key chemical and physical properties of this compound and its unlabeled parent compound, Tapinarof. Data for the deuterated form is limited, but it is expected to have nearly identical physicochemical properties to Tapinarof, with the exception of its molecular weight.
Table 1: Chemical Identifiers for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃D₅O₂ | [3] |
| Molecular Weight | 259.35 g/mol | [3] |
| CAS Number | 2748997-80-8 |
Table 2: Physicochemical Properties of Tapinarof (Unlabeled)
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₂ | [] |
| Molecular Weight | 254.32 g/mol | [][5] |
| CAS Number | 79338-84-4 | [] |
| Melting Point | 140 - 142 °C | [1][6] |
| pKa (Predicted) | 9.86 ± 0.15 | [1] |
| XLogP3 (Computed) | 4.6 | [5] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [1] |
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
Tapinarof functions as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor that plays a crucial role in regulating immune responses and skin homeostasis.[1][] The activation of AhR by Tapinarof initiates a signaling cascade that results in the amelioration of inflammatory skin conditions like psoriasis.
The key downstream effects of Tapinarof-mediated AhR activation include:
-
Modulation of Inflammatory Cytokines: It leads to the downregulation of pro-inflammatory Th17 cytokines, such as IL-17A and IL-17F, which are pivotal in the pathogenesis of psoriasis.[1]
-
Enhancement of Skin Barrier Function: It promotes the expression of essential skin barrier proteins, including filaggrin and loricrin, helping to restore epidermal integrity.[]
-
Reduction of Oxidative Stress: It activates the Nrf2 pathway, a key regulator of the antioxidant response, which helps to mitigate oxidative stress in the skin.
The signaling pathway is depicted in the diagram below.
Experimental Protocols and Methodologies
This compound is primarily used as an internal standard in bioanalytical methods. The following sections detail representative protocols for its quantification and for assessing the biological activity of its parent compound.
Bioanalytical Quantification of Tapinarof in Human Plasma by LC-MS/MS
This method is adapted from a validated assay for the quantification of Tapinarof (benvitimod) in human plasma, for which this compound serves as an ideal internal standard.[2]
Objective: To accurately quantify the concentration of Tapinarof in human plasma samples.
Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound as the internal standard (I.S.).
-
Alkalify the sample with disodium (B8443419) tetraborate.
-
Perform liquid-liquid extraction by adding methyl tert-butyl ether, vortexing, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., Ultra C18, 150mm x 2.1mm, 5.0µm).
-
Mobile Phase: Acetonitrile/Water (76.65:23.35, v/v) containing 0.2 mmol/L ammonium (B1175870) formate.
-
Flow Rate: 300 µL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Tapinarof Transition: m/z 253.1 → 211.0
-
This compound (I.S.) Transition: m/z 258.1 → 216.0 (projected)
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Tapinarof to this compound against known concentrations of Tapinarof.
-
The concentration of Tapinarof in unknown samples is determined by interpolating their peak area ratios from the calibration curve. The Lower Limit of Quantification (LLOQ) for this method is reported as 0.1 ng/mL.[2]
-
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay
This protocol is a representative methodology based on established radioligand binding assays to determine the binding affinity of a test compound (e.g., Tapinarof) to the AhR.[7][8]
Objective: To determine the relative binding affinity (e.g., IC₅₀) of Tapinarof for the Aryl Hydrocarbon Receptor.
Methodology:
-
Reagent Preparation:
-
Prepare hepatic cytosol from a suitable animal model (e.g., rat) to serve as the source of AhR protein.
-
Prepare a solution of a high-affinity radioligand, such as [³H]TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin).
-
Prepare serial dilutions of the competitor ligand (unlabeled Tapinarof) and a non-specific binding control (e.g., TCDF).
-
-
Incubation:
-
In triplicate, incubate the hepatic cytosol (e.g., 2 mg protein/mL) with a fixed, saturating concentration of [³H]TCDD (e.g., 2 nM).[8]
-
For the competition curve, add increasing concentrations of unlabeled Tapinarof to the incubations.
-
Include control tubes with [³H]TCDD only (for total binding) and tubes with [³H]TCDD plus a 100-fold molar excess of a non-radiolabeled competitor like TCDF (for non-specific binding).[8]
-
Incubate all samples for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 20 °C).[8]
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate receptor-bound radioligand from free radioligand. The hydroxyapatite (B223615) (HAP) assay is a common method.[8][9]
-
Add the HAP slurry to the incubation tubes, wash to remove unbound ligand, and centrifuge to pellet the HAP with the bound receptor-ligand complex.
-
-
Detection and Analysis:
-
Measure the radioactivity of the pellets using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (Tapinarof) concentration.
-
Determine the IC₅₀ value (the concentration of Tapinarof that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Summary and Applications
This compound is an indispensable tool for the robust clinical and preclinical development of Tapinarof. Its primary application is as an internal standard to enable precise and accurate quantification in complex biological matrices. The study of Tapinarof's potent and targeted mechanism as an AhR agonist continues to validate this pathway as a promising therapeutic target for a range of inflammatory skin diseases. The methodologies described herein provide a foundational framework for researchers engaged in the analysis and characterization of this novel therapeutic agent.
References
- 1. Tapinarof | 79338-84-4 [chemicalbook.com]
- 2. Tapinarof D5 | CAS No: 2748997-80-8 [aquigenbio.com]
- 3. clearsynth.com [clearsynth.com]
- 5. Tapinarof | C17H18O2 | CID 6439522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tapinarof [chembk.com]
- 7. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Functional Characterization of the Aryl Hydrocarbon Receptor Ligand Binding Domain by Homology Modeling and Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Tapinarof-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a proposed synthetic route for Tapinarof-d5, an isotopically labeled version of the aryl hydrocarbon receptor (AhR) agonist, Tapinarof. This guide is intended for an audience with expertise in organic chemistry and drug development.
Tapinarof is a novel, non-steroidal topical treatment for plaque psoriasis.[1] Isotopic labeling, particularly with deuterium (B1214612), is a common strategy in drug development for use in pharmacokinetic studies, as internal standards for bioanalytical assays, and to potentially modify metabolic profiles. This guide outlines a plausible and efficient synthesis of this compound, based on established chemical reactions.
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be achieved through a convergent approach culminating in a Horner-Wadsworth-Emmons (HWE) reaction, followed by a final deprotection step. The key strategy for isotopic labeling involves the use of a commercially available deuterated starting material, benzaldehyde-d5, to introduce five deuterium atoms onto one of the aromatic rings.
The overall synthetic scheme is presented below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of Diethyl (3,5-dimethoxy-4-isopropylbenzyl)phosphonate
This step involves the synthesis of the phosphonate intermediate via an Arbuzov reaction.
Reaction:
Caption: Arbuzov reaction for phosphonate synthesis.
Procedure:
-
To a solution of 3,5-dimethoxy-4-isopropylbenzyl bromide (1.0 eq) in toluene (B28343) (5 mL/g of bromide) is added triethyl phosphite (1.5 eq).
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess triethyl phosphite are removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford diethyl (3,5-dimethoxy-4-isopropylbenzyl)phosphonate as a colorless oil.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Horner-Wadsworth-Emmons (HWE) Reaction
This is the key step where the carbon-carbon double bond is formed and the deuterated phenyl group is introduced.
Reaction Workflow:
Caption: Workflow for the HWE reaction.
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, a solution of diethyl (3,5-dimethoxy-4-isopropylbenzyl)phosphonate (1.1 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction mixture is cooled back to 0 °C, and a solution of benzaldehyde-d5 (1.0 eq) in anhydrous THF is added dropwise.[2][3]
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the deuterated dimethoxy-tapinarof intermediate as a white solid.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 70-85% |
| Isotopic Purity (by MS) | >98% |
| Chemical Purity (by HPLC) | >98% |
Step 3: Demethylation to this compound
The final step is the removal of the methyl ethers to yield the free hydroxyl groups of this compound.
Reaction:
Caption: Demethylation with Boron Tribromide.
Procedure:
-
A solution of the deuterated dimethoxy-tapinarof intermediate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) is cooled to 0 °C under an inert atmosphere.
-
A solution of boron tribromide (BBr3) in DCM (1.0 M, 3.0 eq) is added dropwise.[4][5][6]
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol, followed by water.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 80-90% |
| Isotopic Purity (by MS) | >98% |
| Chemical Purity (by HPLC) | >99% |
Summary of Quantitative Data
| Step | Product | Starting Material | Reagents | Yield | Purity |
| 1 | Diethyl (3,5-dimethoxy-4-isopropylbenzyl)phosphonate | 3,5-Dimethoxy-4-isopropylbenzyl bromide | Triethyl phosphite | 85-95% | >98% |
| 2 | (E)-1,2-bis(3,5-dimethoxy-4-isopropylphenyl)ethene-d5 | Diethyl (3,5-dimethoxy-4-isopropylbenzyl)phosphonate, Benzaldehyde-d5 | NaH | 70-85% | >98% |
| 3 | This compound | (E)-1,2-bis(3,5-dimethoxy-4-isopropylphenyl)ethene-d5 | BBr3 | 80-90% | >99% |
Conclusion
The proposed synthetic route provides a reliable and efficient method for the preparation of this compound. The use of a commercially available deuterated starting material simplifies the introduction of the isotopic labels. The key Horner-Wadsworth-Emmons reaction is a well-established method for the stereoselective synthesis of trans-stilbenes, and the final demethylation is a standard procedure for deprotecting phenolic hydroxyl groups. This in-depth guide provides a strong foundation for researchers and scientists in the field of drug development to synthesize this compound for various research applications.
References
- 1. Phase 3 Trials of Tapinarof Cream for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzaldehyde (ring-Dâ , 98%) (+ 0.1% hydroquinone) - Cambridge Isotope Laboratories, DLM-465-5 [isotope.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Tapinarof-d5: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapinarof-d5 is the deuterated analog of Tapinarof, a novel, first-in-class topical therapeutic aryl hydrocarbon receptor (AhR) modulating agent.[1] Tapinarof is indicated for the treatment of plaque psoriasis. The incorporation of deuterium (B1214612) (d5) into the isopropyl group of Tapinarof creates a stable, isotopically labeled version of the molecule. This makes this compound an invaluable tool in pharmaceutical research and development, particularly in pharmacokinetic (PK) and metabolism studies where it can be used as an internal standard for quantitative bioanalysis by mass spectrometry.[2][3]
This technical guide provides an in-depth explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for this compound. Understanding the CoA is critical for ensuring the quality, identity, and purity of this reference standard, which underpins the reliability and accuracy of experimental results.
Physicochemical Properties
A Certificate of Analysis for this compound will begin with fundamental physicochemical data that unequivocally identifies the compound.
| Parameter | Specification |
| Chemical Name | 3,5-Dihydroxy-4-(isopropyl-d5)stilbene |
| Molecular Formula | C₁₇H₁₃D₅O₂ |
| Molecular Weight | 259.35 g/mol |
| CAS Number | 2748997-80-8 (for d5 labeled) |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol (B129727), DMSO, Acetonitrile (B52724) |
Identity Confirmation
The identity of this compound is confirmed using a combination of spectroscopic techniques.
| Test | Method | Specification |
| ¹H-NMR Spectroscopy | 400 MHz in DMSO-d₆ | Conforms to the structure |
| Mass Spectrometry (MS) | ESI+ | [M+H]⁺ = 260.3 ± 0.2 amu |
| Isotopic Purity | Mass Spectrometry | ≥ 98% |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10 mg/mL.
-
Procedure: The ¹H-NMR spectrum is acquired and compared to the known spectrum of Tapinarof, with the key difference being the absence of the isopropyl methine and methyl proton signals, which are replaced by the characteristic deuterium signal pattern.
Mass Spectrometry (MS)
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid.
-
Procedure: The sample is introduced into the mass spectrometer via direct infusion or LC-MS. The mass spectrum is acquired in positive ion mode, and the observed mass of the protonated molecule ([M+H]⁺) is compared to the theoretical mass.
Purity and Assay
The purity and assay of this compound are critical for its use as a quantitative internal standard. These are typically determined by chromatographic and other analytical techniques.
| Test | Method | Specification |
| Chromatographic Purity | HPLC-UV | ≥ 98.0% |
| Assay | HPLC-UV (vs. Reference Standard) | 98.0% - 102.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
| Elemental Impurities | ICP-MS | Meets USP <232> requirements |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrument: An HPLC system equipped with a UV detector.
-
Column: Kromosil C18, 250 x 4.6 mm, 5 µm particle size.[4][5][6]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (100:900, v/v).[4][5][6]
-
Procedure for Purity: The sample is dissolved in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks in the chromatogram to determine the chromatographic purity.
-
Procedure for Assay: A standard solution of a certified Tapinarof reference standard is prepared. The peak area of the this compound sample is compared to the peak area of the reference standard to determine the assay.
Signaling Pathway and Experimental Workflow
Tapinarof's Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Tapinarof functions as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] The activation of AhR by Tapinarof leads to the downregulation of pro-inflammatory cytokines and the promotion of skin barrier normalization.[1]
Experimental Workflow: Quantification of Tapinarof in Plasma using LC-MS/MS with this compound as an Internal Standard
The following workflow outlines a typical bioanalytical method for the quantification of Tapinarof in a biological matrix, such as plasma, using this compound as an internal standard.
Conclusion
The Certificate of Analysis for this compound provides comprehensive data to ensure its identity, purity, and suitability as a reference standard for demanding research applications. A thorough understanding of the data presented and the methodologies used to generate it is essential for any scientist or researcher utilizing this critical tool in drug development. This guide serves as a detailed reference for interpreting the CoA and implementing robust analytical methods.
References
- 1. Tapinarof in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Developed and Validated for the Estimation of Tapinarof in Topical Formulation and Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Tapinarof-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tapinarof-d5, a deuterated analog of the novel aryl hydrocarbon receptor (AhR) agonist, tapinarof. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presenting a valuable resource for professionals in drug development and dermatological research.
Core Compound Data
This compound serves as a crucial internal standard for pharmacokinetic and metabolic studies of tapinarof, a first-in-class topical treatment for plaque psoriasis.[1] The deuteration provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering the compound's chemical behavior.
| Parameter | Value | Source(s) |
| CAS Number | 2748997-80-8 | [2][3][4][5] |
| Molecular Formula | C₁₇H₁₃D₅O₂ | [2][5][6][7] |
| Molecular Weight | 259.36 g/mol | [3][4][5][6] |
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
Tapinarof's therapeutic effects are mediated through its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor ubiquitously expressed in skin and immune cells.[2][3][6][8] The activation of AhR by tapinarof initiates a cascade of downstream signaling events that collectively contribute to the resolution of psoriatic lesions.
The key signaling pathways influenced by tapinarof's activation of AhR include:
-
Downregulation of Pro-inflammatory Cytokines: Upon binding to tapinarof, the AhR translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, leading to the suppression of pro-inflammatory cytokine expression, most notably Interleukin-17 (IL-17A and IL-17F).[3][4][6] This reduction in IL-17 is a cornerstone of its anti-inflammatory effect in psoriasis.
-
Enhancement of Skin Barrier Function: Tapinarof-mediated AhR activation upregulates the expression of essential skin barrier proteins, including filaggrin and loricrin.[3][4] This helps to restore the integrity of the epidermal barrier, which is often compromised in psoriatic skin.
-
Induction of Antioxidant Response: The binding of tapinarof to AhR also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] This leads to the production of antioxidant enzymes, which help to mitigate the oxidative stress that is characteristic of psoriatic inflammation.
Signaling Pathway Diagram
Experimental Protocols: Phase 3 Clinical Trials for Plaque Psoriasis
The efficacy and safety of tapinarof cream have been rigorously evaluated in large-scale, randomized, double-blind, vehicle-controlled Phase 3 clinical trials, such as the PSOARING 1 and PSOARING 2 studies.[5][9][10] These trials provide a robust framework for understanding the clinical investigation of this novel topical agent.
Key Methodologies
1. Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, vehicle-controlled, parallel-group.[9]
-
Patient Population: Adults (18-75 years) with a diagnosis of mild-to-severe plaque psoriasis.[5][9][11]
-
Inclusion Criteria: Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe) and body surface area (BSA) involvement typically between 3% and 20%.[5][11]
-
Treatment Arms: Patients are typically randomized in a 2:1 ratio to receive either tapinarof 1% cream or a vehicle cream, applied once daily for a duration of 12 weeks.[5][9]
2. Efficacy Endpoints:
-
Primary Endpoint: The primary measure of success is the proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from their baseline PGA score at week 12.[5][11]
-
Secondary Endpoints: These often include the proportion of patients achieving a 75% or 90% reduction in the Psoriasis Area and Severity Index (PASI) score (PASI75 and PASI90, respectively) at week 12.[5]
3. Safety and Tolerability Assessments:
-
Adverse events (AEs) are meticulously recorded throughout the trial. Common AEs associated with tapinarof include folliculitis, contact dermatitis, and headache.[5]
-
Local tolerability is assessed at the application sites.
Experimental Workflow Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Tapinarof for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 3 Trials of Tapinarof Cream for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. "Tapinarof Validates the Aryl Hydrocarbon Receptor as a Therapeutic Tar" by Jonathan I. Silverberg, Mark Boguniewicz et al. [hsrc.himmelfarb.gwu.edu]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. ovid.com [ovid.com]
- 11. Tapinarof Cream 1% Once Daily for the Treatment of Plaque Psoriasis: Case Photography of Clinical Outcomes from Three Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays. The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[2]
An internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis.[3] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[3]
Key Advantages:
-
Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.[4]
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. This is because the isotopic substitution has a minimal effect on the molecule's ionization potential.
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[5]
-
Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps can be inconsistent. A deuterated internal standard, added at the beginning of the extraction process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.[5]
Data Presentation: Performance of Deuterated Internal Standards
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Key Findings & References |
| Accuracy (% Bias) | Typically < 15% (often < 5%) | Can be > 15%, highly variable | Deuterated standards provide superior accuracy due to better compensation for matrix effects.[6] |
| Precision (%CV) | Typically < 15% (often < 5%) | Can be > 15%, less reproducible | The near-identical chemical nature of deuterated standards leads to higher precision.[1] |
| Matrix Effect Compensation | Excellent | Poor to moderate | Deuterated standards co-elute and experience the same ion suppression/enhancement as the analyte.[6] |
| Recovery Correction | Excellent | Variable | Similar physicochemical properties ensure consistent recovery with the analyte.[7] |
| Regulatory Acceptance | Highly recommended by agencies like the EMA | May be acceptable if well-justified, but often faces more scrutiny | Regulatory bodies favor the robustness and reliability offered by deuterated standards.[8] |
| Analyte | Internal Standard Type | Matrix | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Imidacloprid | Deuterated (Imidacloprid-d4) | Cannabis Flower | 95-105% | < 10% | [9] |
| Imidacloprid | None | Cannabis Flower | 40-160% | > 50% | [9] |
| Immunosuppressants (e.g., Cyclosporine A) | Deuterated Analogs | Whole Blood | Exceeded clinical requirements | Exceeded clinical requirements | [10] |
| Hypothetical Drug | Deuterated IS | Human Plasma | 98.5 - 102.3% | 2.1 - 4.5% | [4] |
| Hypothetical Drug | Analog IS | Human Plasma | 89.1 - 110.5% | 5.8 - 12.3% | [1] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS using deuterated internal standards.
Protocol 1: Sample Preparation - Protein Precipitation (for Plasma Samples)
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[1]
Materials:
-
Plasma samples (calibrators, quality controls, and unknowns)
-
Deuterated internal standard working solution
-
Acetonitrile (ACN) or other suitable organic solvent (cold, with 0.1% formic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of a Small Molecule Drug in Human Plasma
This protocol provides a general framework for the analysis of a small molecule drug in human plasma. Specific parameters will need to be optimized for the particular analyte and internal standard.[4]
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.
-
Collision Energy and other source parameters: Optimize for maximum signal intensity for each transition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Logical diagram illustrating the compensation for matrix effects by a deuterated internal standard.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in regulated and research environments. The use of deuterated internal standards is highly recommended by regulatory agencies for the validation of bioanalytical methods.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. benchchem.com [benchchem.com]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. graphviz.org [graphviz.org]
- 9. lcms.cz [lcms.cz]
- 10. texilajournal.com [texilajournal.com]
An In-depth Technical Guide on the Mechanism of Action of Tapinarof as an Aryl Hydrocarbon Receptor (AhR) Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tapinarof is a first-in-class, non-steroidal topical therapeutic that functions as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] This novel mechanism of action has demonstrated significant efficacy in the treatment of plaque psoriasis and atopic dermatitis.[4][5] By binding to and activating AhR, a ligand-dependent transcription factor, tapinarof modulates gene expression in key skin and immune cells. This leads to a multi-faceted therapeutic effect characterized by the downregulation of pro-inflammatory cytokines, restoration of the skin barrier, and a reduction in oxidative stress. This technical guide provides a comprehensive overview of the molecular pathways, quantitative data from preclinical and clinical studies, and detailed experimental methodologies to elucidate the core mechanism of action of tapinarof.
Introduction to Tapinarof and the Aryl Hydrocarbon Receptor (AhR)
Tapinarof (benvitimod) is a naturally derived, small-molecule therapeutic aryl hydrocarbon receptor-modulating agent (TAMA).[6] The Aryl Hydrocarbon Receptor is a cytosolic transcription factor that is widely expressed in various cell types, including keratinocytes, T-cells, and antigen-presenting cells.[6][7] The AhR signaling pathway is crucial for maintaining skin homeostasis.[7] Upon ligand binding, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT).[6] This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
Core Mechanism of Action: AhR Agonism
The therapeutic effects of tapinarof are mediated through its specific binding to and activation of the AhR.[8][9] This interaction initiates a cascade of downstream signaling events that collectively contribute to the resolution of skin inflammation and the restoration of a healthy skin barrier. The mechanism can be broadly categorized into three key areas: anti-inflammatory effects, skin barrier restoration, and antioxidant effects.
Anti-inflammatory Effects
Tapinarof's activation of AhR leads to a significant downregulation of pro-inflammatory cytokines that are central to the pathogenesis of psoriasis and atopic dermatitis.[3]
-
Modulation of T-helper Cell Differentiation: AhR activation by tapinarof influences the differentiation of T-helper (Th) cells, promoting a shift from a pro-inflammatory Th17 phenotype towards an anti-inflammatory regulatory T cell (Treg) phenotype.[2][7]
-
Suppression of Pro-inflammatory Cytokines: This shift in T-cell differentiation, along with direct effects on other immune cells, results in the reduced expression of key inflammatory mediators, including:
Skin Barrier Restoration
A compromised skin barrier is a hallmark of both psoriasis and atopic dermatitis. Tapinarof addresses this by promoting the expression of essential skin barrier proteins.[3] AhR activation by tapinarof upregulates the transcription of genes encoding structural proteins crucial for epidermal integrity, including:
This leads to the normalization of the skin barrier, reducing transepidermal water loss and preventing the entry of allergens and pathogens.[7]
Antioxidant Effects
Oxidative stress is a contributing factor to the inflammation and cellular damage observed in chronic skin conditions. Tapinarof enhances the skin's antioxidant response through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][7] AhR activation by tapinarof leads to the upregulation of Nrf2, a master regulator of the antioxidant response. This, in turn, increases the expression of antioxidant enzymes such as:
Signaling Pathways
The mechanism of action of tapinarof involves a series of well-defined signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of tapinarof.
Table 1: Preclinical Data - AhR Activation and Gene Expression
| Parameter | Value | Cell Type/System | Reference |
| AhR Agonist Activity (EC50) | 28.93 nM | HaCaT cells | [11] |
| Upregulation of Filaggrin (FLG) mRNA | Time- and dose-dependent increase | Normal Human Epidermal Keratinocytes (NHEKs) | [12] |
| Upregulation of Loricrin (LOR) mRNA | Time- and dose-dependent increase | Normal Human Epidermal Keratinocytes (NHEKs) | [12] |
| Upregulation of CYP1A1 and HO-1 Expression | Potentiated PM-induced expression | HaCaT cells | [10] |
Table 2: Clinical Efficacy in Plaque Psoriasis (Phase 3 Trials - PSOARING 1 & 2 at Week 12)
| Endpoint | Tapinarof 1% Cream | Vehicle Cream | p-value | Reference |
| PGA score of 0 or 1 and ≥2-grade improvement (PSOARING 1) | 35.4% | 6.0% | <0.001 | [13][14] |
| PGA score of 0 or 1 and ≥2-grade improvement (PSOARING 2) | 40.2% | 6.3% | <0.001 | [13][14] |
| PASI 75 Response (PSOARING 1) | 36.1% | 10.2% | <0.001 | [13] |
| PASI 75 Response (PSOARING 2) | 47.6% | 6.9% | <0.001 | [13] |
Table 3: Clinical Efficacy in Atopic Dermatitis (Phase 3 Trials - ADORING 1 & 2 at Week 8)
| Endpoint | Tapinarof 1% Cream | Vehicle Cream | p-value | Reference |
| vIGA-AD™ score of 0 or 1 and ≥2-grade improvement (ADORING 1) | 45.4% | 13.9% | <0.0001 | [15] |
| vIGA-AD™ score of 0 or 1 and ≥2-grade improvement (ADORING 2) | 46.4% | 18.0% | <0.0001 | [15] |
| EASI75 Response (ADORING 1) | 55.8% | 22.9% | <0.0001 | [15][16] |
| EASI75 Response (ADORING 2) | 59.1% | 21.2% | <0.0001 | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to characterize the mechanism of action of tapinarof.
AhR Reporter Gene Assay
This assay is used to determine the ability of a compound to activate the AhR signaling pathway.
Objective: To quantify the activation of the AhR pathway by tapinarof.
Methodology:
-
Cell Culture: Human keratinocyte cell lines (e.g., HaCaT) are cultured in appropriate media and conditions.
-
Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple XREs. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Treatment: Transfected cells are treated with varying concentrations of tapinarof or a vehicle control for a specified period (e.g., 24 hours).
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The results are typically expressed as fold induction over the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is employed to measure the changes in mRNA levels of target genes following treatment with tapinarof.[17]
Objective: To quantify the expression of genes related to inflammation (e.g., IL-17), skin barrier function (e.g., FLG, LOR), and antioxidant response (e.g., HO-1, NQO1) in keratinocytes treated with tapinarof.[17]
Methodology:
-
Cell Culture and Treatment: Normal Human Epidermal Keratinocytes (NHEKs) are cultured and treated with tapinarof or vehicle control.[17]
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit.[17]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[17]
-
qRT-PCR: The cDNA is used as a template for PCR with primers specific for the target genes and a reference gene (e.g., GAPDH). The reaction is performed in a real-time PCR system.[17]
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.[17]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.[17]
Objective: To determine the effect of tapinarof on the protein levels of skin barrier components like filaggrin and loricrin.[17]
Methodology:
-
Cell Culture and Treatment: Keratinocytes are cultured and treated with tapinarof.[17]
-
Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined.[17]
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[17]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[17]
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-filaggrin, anti-loricrin) and a loading control (e.g., anti-β-actin), followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).[17]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry: The intensity of the protein bands is quantified and normalized to the loading control.
Conclusion
Tapinarof represents a significant advancement in the topical treatment of inflammatory skin diseases, offering a novel, non-steroidal option for patients with psoriasis and atopic dermatitis. Its mechanism of action as an AhR agonist is well-defined, leading to a cascade of beneficial effects that include the suppression of inflammation, restoration of the skin barrier, and enhancement of the skin's antioxidant defenses. The robust preclinical and clinical data, supported by well-established experimental methodologies, provide a strong foundation for the continued development and clinical application of this first-in-class therapeutic. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms driving the therapeutic efficacy of tapinarof.
References
- 1. Tapinarof, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tapinarof cream 1% once daily for the treatment of adults with mild to severe plaque psoriasis: A novel topical therapy targeting the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of AhR Agonist Tapinarof on Dendritic Cells and T cells In Vitro [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Tapinarof for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tapinarof Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual activation of AhR and Nrf2 pathways by the natural stilbenoid tapinarof protects against particulate matter-induced skin barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Optimization, and Biological Evaluation of Novel Tapinarof Analogues as AHR Agonists for Topical Psoriasis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. Phase 3 Trials of Tapinarof Cream for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.mdedge.com [cdn.mdedge.com]
- 16. Tapinarof Cream for Adults and Children with Atopic Dermatitis—Efficacy by Race and Fitzpatrick Skin Type in Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benvitimod upregulates filaggrin, involucrin and loricrin expressions via aryl hydrocarbon receptor-OVO-like 1 axis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Tapinarof: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapinarof is a first-in-class, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist approved for the treatment of plaque psoriasis and atopic dermatitis.[1][2][3][4] Its novel mechanism of action, which involves the modulation of inflammatory cytokines, skin barrier protein expression, and oxidative stress, sets it apart from traditional topical therapies.[2][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of tapinarof, synthesizing available data from clinical and in vitro studies to inform further research and drug development efforts.
Pharmacokinetics
The pharmacokinetic profile of tapinarof following topical administration is characterized by low systemic absorption.[6]
Absorption
Following topical application of tapinarof cream, systemic absorption is limited. In a maximal use clinical trial (NCT04042103) involving adults with extensive plaque psoriasis (≥20% body surface area), plasma concentrations of tapinarof were low, with the majority of samples being below the lower limit of quantitation (50 pg/mL).[6] Notably, systemic exposure to tapinarof decreased over the 29-day treatment period, a phenomenon that may be attributable to the restoration of the skin barrier function.[6] No evidence of site-specific accumulation has been observed with continuous use.[1]
Distribution
Tapinarof exhibits high plasma protein binding, with approximately 99% being bound in vitro.[1][3] The estimated apparent volume of distribution at steady-state (Vss) ranges from 1270 to 1500 mL/kg, suggesting extensive tissue distribution.[3]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of tapinarof from a maximal use trial (NCT04042103) in adult patients with extensive plaque psoriasis who applied tapinarof cream 1% once daily.
| Parameter | Day 1 | Day 29 |
| Mean Cmax (pg/mL) | 898 | 116 |
| Median Cmax (pg/mL) | 181 | 59.4 |
| Geometric Mean AUC0–last (pg·h/mL) | 861 | 321 |
| Median Tmax (hours) | 2 - 5 | Not reported |
| Data sourced from a Phase IIa, multicenter, open-label maximal use study (NCT04042103). Cmax: Maximum plasma concentration; AUC0–last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach maximum plasma concentration. |
Metabolism
Tapinarof undergoes extensive hepatic metabolism through multiple pathways, including oxidation, glucuronidation, and sulfation.[1][3][7]
In Vitro Metabolism
In vitro studies using human liver microsomes and hepatocytes have identified the key enzymes involved in the metabolism of tapinarof.
| Metabolic Pathway | Major Enzymes | Minor Enzymes |
| Oxidation | CYP1A2, CYP3A4 | CYP2C9, CYP2C19, CYP2D6 |
| Glucuronidation | UGTs (specific isoforms not detailed in sources) | |
| Sulfation | SULTs (specific isoforms not detailed in sources) | |
| CYP: Cytochrome P450; UGT: UDP-glucuronosyltransferase; SULT: Sulfotransferase. |
Tapinarof is the primary circulating component in plasma, with its sulfate (B86663) metabolite, tapinarof sulfate, being undetectable in clinical studies even with a highly sensitive assay (lower limit of quantitation of 10 pg/mL).[6]
Drug-Drug Interaction Potential
In vitro studies indicate that tapinarof has a low potential for drug-drug interactions. It does not inhibit or induce major cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5.[1] Furthermore, tapinarof does not inhibit various clinically important drug transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporters (OAT1, OAT3), organic cation transporters (OCT1, OCT2), organic anion transporting polypeptides (OATP1B1, OATP1B3), and multidrug and toxin extrusion proteins (MATE1, MATE2-K).[1]
Excretion
Detailed information on the excretion of tapinarof and its metabolites from a dedicated human mass balance study is not publicly available. Due to the limited systemic absorption and low plasma concentrations, determining the precise routes and extent of excretion has been challenging.
Experimental Protocols
Clinical Pharmacokinetic Study (NCT04042103)
Title: A Maximal Use Study of Tapinarof Cream, 1% in Adults With Extensive Plaque Psoriasis.[8]
Study Design: This was a phase IIa, multicenter, open-label study.[6]
Participants: The study enrolled 21 adult patients (aged 18 to 75 years) with a confirmed clinical diagnosis of stable plaque psoriasis for at least 6 months, a body surface area (BSA) involvement of ≥ 20%, and a Physician's Global Assessment (PGA) score of ≥ 3 at screening.[6][8]
Dosing: Patients applied a thin layer of tapinarof cream 1% to all affected areas once daily for 29 days.[6]
Pharmacokinetic Sampling: Serial plasma samples for pharmacokinetic analysis were collected on Day 1 and Day 29 at the following time points: pre-dose, and 1, 2, 3, 4, 5, 8, and 12 hours post-dose. Additional samples were collected at 24 hours post-dose on Day 2 and Day 30. Pre-dose and 2- and 4-hour post-dose samples were also collected on Day 15.[6]
Analytical Method: Concentrations of tapinarof and its metabolite, tapinarof sulfate, were determined in plasma samples using a validated bioanalytical method. The lower limit of quantitation for the assay was 50 pg/mL for tapinarof and 10 pg/mL for tapinarof sulfate.[6]
In Vitro Metabolism Studies (General Methodologies)
While specific experimental protocols for tapinarof are not detailed in the available literature, the following represents a general methodology for such studies.
CYP450-Mediated Metabolism:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP3A4, etc.).
-
Incubation: Tapinarof would be incubated with the enzyme source in the presence of an NADPH-regenerating system at 37°C.
-
Analysis: The reaction would be terminated at various time points, and the samples analyzed by a validated analytical method, such as LC-MS/MS, to determine the rate of tapinarof depletion and the formation of oxidative metabolites.
Glucuronidation and Sulfation Assays:
-
Enzyme Source: Human liver microsomes or recombinant human UGT and SULT enzymes.
-
Cofactors: UDPGA (for UGT assays) or PAPS (for SULT assays) would be included in the incubation mixture.
-
Incubation and Analysis: Similar to the CYP assays, tapinarof would be incubated with the enzyme source and respective cofactor at 37°C. The formation of glucuronide and sulfate conjugates would be monitored over time using LC-MS/MS.
Visualizations
Signaling Pathway
Caption: Tapinarof's Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Metabolic Pathway
Caption: Metabolic Pathways of Tapinarof.
Experimental Workflow
References
- 1. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tapinarof for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tapinarof cream for the topical treatment of plaque psoriasis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tapinarof Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Tapinarof in Human Plasma using Tapinarof-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tapinarof in human plasma. The use of a stable isotope-labeled internal standard, Tapinarof-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and clinical research. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions.
Introduction
Tapinarof is a novel, non-steroidal, topical therapeutic aryl hydrocarbon receptor (AhR) agonist approved for the treatment of plaque psoriasis.[1] By activating AhR, Tapinarof modulates inflammatory cytokine expression and promotes skin barrier normalization.[1][2] Given its therapeutic importance, a reliable method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic assessments. While systemic exposure of Tapinarof is low, sensitive analytical methods are required to accurately measure its plasma concentrations.[3]
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they co-elute with the analyte and exhibit similar ionization and extraction characteristics, effectively compensating for matrix effects and other sources of variability.[4] This application note details a validated LC-MS/MS method employing this compound as the internal standard for the precise and accurate quantification of Tapinarof in human plasma.
Signaling Pathway of Tapinarof
Tapinarof functions by binding to and activating the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor. This activation leads to the downregulation of pro-inflammatory cytokines, such as those in the IL-17 pathway, and the upregulation of skin barrier proteins.
Caption: Tapinarof's mechanism of action via the AhR signaling pathway.
Experimental
Materials and Reagents
-
Tapinarof analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation.
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Caption: Workflow for the preparation of plasma samples.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.2 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.2 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Optimized for separation of Tapinarof from endogenous interferences. |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tapinarof | 253.1 | 211.0 |
| This compound | 258.1 (Estimated) | 216.0 (Estimated) |
Note: The MRM transition for Tapinarof is based on published data for Benvitimod (B1666157).[2] The transition for this compound is estimated based on the addition of 5 daltons.
Results and Discussion
Method Performance
This method is expected to demonstrate excellent linearity, precision, and accuracy, consistent with regulatory guidelines for bioanalytical method validation. The use of this compound ensures reliable quantification across a range of concentrations.
Table 2: Quantitative Performance Summary (Expected)
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 50 pg/mL[3] |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
Pharmacokinetic Study Data
Data from a clinical trial assessing Tapinarof under maximal use conditions in patients with extensive plaque psoriasis provides insight into the expected plasma concentrations.
Table 3: Pharmacokinetic Parameters of Tapinarof in Human Plasma
| Parameter | Day 1 | Day 29 |
| Mean Cmax (pg/mL) | 898[3] | 116[3] |
| Median Cmax (pg/mL) | 181[3] | 59.4[3] |
| Geometric Mean AUC0–last (pg·h/mL) | 861[3] | 321[3] |
These results demonstrate the low systemic absorption of Tapinarof and highlight the need for a sensitive bioanalytical method.[3]
Logical Relationship for Accurate Quantification
The core principle of using a deuterated internal standard is to normalize the analyte response to the internal standard response, thereby correcting for variations during sample processing and analysis.
Caption: Logic of quantification using an internal standard.
Conclusion
The LC-MS/MS method presented, utilizing this compound as an internal standard, provides a highly sensitive and selective approach for the quantification of Tapinarof in human plasma. This method is well-suited for supporting clinical and non-clinical studies that require accurate measurement of Tapinarof concentrations. The simple sample preparation and robust analytical performance make it an ideal tool for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for benvitimod quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tapinarof Cream 1% for Extensive Plaque Psoriasis: A Maximal Use Trial on Safety, Tolerability, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Tapinarof in Human Plasma using Tapinarof-d5 as an Internal Standard
Abstract
This application note describes a detailed protocol for the quantitative analysis of Tapinarof in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Tapinarof-d5, a deuterated stable isotope of Tapinarof, is employed as an internal standard to ensure accuracy and precision. This method is crucial for pharmacokinetic studies, enabling researchers and drug development professionals to accurately measure Tapinarof concentrations in plasma. The protocol covers sample preparation, LC-MS/MS parameters, and data analysis.
Introduction
Tapinarof is a novel, non-steroidal, topical therapeutic aryl hydrocarbon receptor (AhR) modulating agent.[1][2] It is approved for the treatment of plaque psoriasis in adults and is under investigation for atopic dermatitis.[3][4] As a ligand-dependent transcription factor, AhR activation by Tapinarof leads to the downregulation of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), and the regulation of skin barrier protein expression, contributing to the restoration of skin homeostasis.[1][5][6]
Accurate measurement of Tapinarof in plasma is essential for evaluating its systemic exposure, pharmacokinetics (PK), and safety profile.[2] Due to the low systemic absorption of topically applied Tapinarof, a highly sensitive and robust analytical method is required.[2][3] This protocol details a validated approach for the determination of Tapinarof in plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.
Signaling Pathway of Tapinarof
Tapinarof exerts its therapeutic effect through the activation of the Aryl hydrocarbon Receptor (AhR). Upon binding, the Tapinarof-AhR complex translocates to the nucleus and heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to DNA, modulating the expression of target genes. Key downstream effects include the downregulation of pro-inflammatory Th17 cytokines like IL-17A and IL-17F, the upregulation of skin barrier proteins such as filaggrin and loricrin, and the activation of the Nrf2 pathway, which reduces oxidative stress.[3][6][7]
Experimental Protocol
This protocol provides a standard procedure for the extraction and analysis of Tapinarof from human plasma samples. This compound is used as the internal standard (IS).
Materials and Reagents
-
Tapinarof certified reference standard
-
This compound certified reference standard
-
Human plasma (with anticoagulant, e.g., EDTA or citrate)[8]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
96-well collection plates
-
Solid Phase Extraction (SPE) cartridges or plates (e.g., mixed-mode)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tapinarof and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Tapinarof stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in 50:50 acetonitrile:water at an appropriate concentration.
Sample Preparation: Protein Precipitation & Solid Phase Extraction (SPE)
A combination of protein precipitation followed by SPE is recommended for robust sample cleanup.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 96-well plate.
-
Addition of IS: Add 10 µL of the IS working solution to all wells except for the blank matrix samples.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each well. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.
-
Solid Phase Extraction (SPE):
-
Condition the SPE plate with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the plate with a low percentage of organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A.
Experimental Workflow
LC-MS/MS Parameters
The following are representative LC-MS/MS parameters and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Instrument dependent |
| IonSpray Voltage | Instrument dependent |
| MRM Transitions | To be determined by infusion of pure standards |
| Tapinarof | Q1/Q3 (Parent ion / Fragment ion) |
| This compound | Q1/Q3 (Parent ion+5 / Fragment ion) |
Quantitative Data
Pharmacokinetic studies have established typical concentration ranges for Tapinarof in human plasma. The analytical method should be validated to cover the expected clinical concentrations.
Table 3: Pharmacokinetic Parameters and Assay Performance
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 50 pg/mL | [2] |
| Lower Limit of Quantitation (LLOQ) - Atopic Dermatitis Trial | 40 pg/mL | [4] |
| Mean Cmax (Day 1, Extensive Psoriasis) | 898 pg/mL | [2] |
| Mean Cmax (Day 29, Extensive Psoriasis) | 116 pg/mL | [2] |
| Plasma Protein Binding | ~99% | [7] |
Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Tapinarof/Tapinarof-d5) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.
-
Quantification: Determine the concentration of Tapinarof in plasma samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and robust approach for the quantification of Tapinarof in human plasma. This protocol is suitable for supporting clinical and non-clinical pharmacokinetic studies, aiding in the research and development of Tapinarof-based therapies. The high sensitivity of this method is essential, given the low systemic exposure observed after topical administration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tapinarof Cream 1% for Extensive Plaque Psoriasis: A Maximal Use Trial on Safety, Tolerability, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. skin.dermsquared.com [skin.dermsquared.com]
- 5. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tapinarof for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Bioanalytical Method for the Quantification of Tapinarof in Human Plasma using LC-MS/MS with Tapinarof-d5 as an Internal Standard
Application Note and Protocol
Introduction
Tapinarof is a novel, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist approved for the treatment of plaque psoriasis.[1] As a therapeutic agent, it is crucial to have a robust and reliable bioanalytical method to quantify its concentration in biological matrices for pharmacokinetic and toxicokinetic studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tapinarof in human plasma, utilizing its stable isotope-labeled analog, Tapinarof-d5, as the internal standard (IS). The method is sensitive, specific, and accurate, making it suitable for regulated bioanalytical studies.
Mechanism of Action: Tapinarof and the Aryl Hydrocarbon Receptor (AhR) Pathway
Tapinarof exerts its therapeutic effects by activating the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor.[1][2][3] Upon binding to Tapinarof in the cytoplasm, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT).[2] This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), leading to the transcription of target genes. This signaling cascade results in the downregulation of pro-inflammatory cytokines, such as IL-17, and the upregulation of skin barrier proteins like filaggrin and loricrin.[1] Additionally, the pathway is associated with an antioxidant response through the activation of the Nrf2 transcription factor.[3]
Experimental Protocol
Materials and Reagents
-
Tapinarof reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%, isotopic purity ≥99%)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm or equivalent
LC-MS/MS Method
A validated LC-MS/MS method was established for the quantification of Tapinarof in human plasma. The chromatographic and mass spectrometric conditions are summarized in the table below.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 30% B (0.0-0.5 min), 30-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-30% B (3.5-3.6 min), 30% B (3.6-5.0 min) |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Tapinarof) | m/z 253.1 → 211.0 |
| MRM Transition (this compound) | m/z 258.1 → 216.0 |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
| Source Temperature | 550 °C |
| IonSpray Voltage | -4500 V |
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method was employed for the extraction of Tapinarof and this compound from human plasma.
Method Validation
The bioanalytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters included linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.
Results and Discussion
Linearity
The method demonstrated excellent linearity over the concentration range of 0.05 to 50 ng/mL for Tapinarof in human plasma. The calibration curves were constructed by plotting the peak area ratio of Tapinarof to this compound against the nominal concentration. A weighting factor of 1/x² was applied.
Table 2: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Tapinarof | 0.05 - 50 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.05 | 102.4 | 6.8 | 104.2 | 8.1 |
| LQC | 0.15 | 98.7 | 5.2 | 101.5 | 6.5 |
| MQC | 2.5 | 101.2 | 4.1 | 99.8 | 5.3 |
| HQC | 40 | 97.5 | 3.5 | 98.9 | 4.7 |
Matrix Effect and Recovery
The matrix effect and recovery were assessed at LQC and HQC levels. The results indicate that the protein precipitation method provides consistent and reproducible extraction with minimal impact from matrix components.
Table 4: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |
| LQC | 0.15 | 0.98 | 92.5 |
| HQC | 40 | 1.03 | 95.1 |
Stability
The stability of Tapinarof in human plasma was evaluated under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage. The results, summarized in Table 5, demonstrate that Tapinarof is stable under the tested conditions.
Table 5: Stability Data
| Stability Condition | Duration | Accuracy (%) |
| Bench-top (Room Temp) | 6 hours | 98.2 |
| Freeze-Thaw (3 cycles) | -80 °C to RT | 101.5 |
| Long-term (-80 °C) | 90 days | 99.1 |
Conclusion
This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of Tapinarof in human plasma using this compound as the internal standard. The method has been successfully validated and is suitable for supporting clinical and non-clinical pharmacokinetic studies of Tapinarof. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.
References
Application Note: Quantification of Tapinarof in Skin Tissue using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the sensitive and selective quantification of Tapinarof in skin tissue samples. The method employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing Tapinarof-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers skin tissue homogenization, extraction of Tapinarof, and the optimized LC-MS/MS parameters for analysis. This method is crucial for pharmacokinetic studies, dermal absorption assessments, and efficacy evaluations in the development of topical formulations containing Tapinarof.
Introduction
Tapinarof is a novel, non-steroidal, topical therapeutic aryl hydrocarbon receptor (AhR) modulating agent.[1] It has been approved for the treatment of plaque psoriasis and is under investigation for other dermatological conditions.[1] Accurate measurement of Tapinarof concentrations in the target tissue, the skin, is essential for understanding its local pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variability in sample preparation and matrix effects.
Signaling Pathway of Tapinarof
Tapinarof functions as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Upon binding, the Tapinarof-AhR complex translocates to the nucleus, leading to the modulation of gene expression. This results in the downregulation of pro-inflammatory cytokines (e.g., IL-17) and the upregulation of skin barrier proteins, contributing to the resolution of skin inflammation.[1][2]
References
Application Notes and Protocols: Tapinarof-d5 for Pharmacokinetic Studies of Topical Tapinarof
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapinarof is a novel, non-steroidal topical therapeutic agent that functions as an agonist of the aryl hydrocarbon receptor (AhR).[1][2][3] It is indicated for the treatment of plaque psoriasis and is under investigation for atopic dermatitis.[2] The mechanism of action of Tapinarof involves the activation of AhR, which leads to the downregulation of pro-inflammatory cytokines (including IL-17), restoration of the skin barrier by upregulating proteins like filaggrin and loricrin, and a reduction in oxidative stress through the activation of the Nrf2 pathway.[1][2][3][4]
Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of topically applied Tapinarof. Due to the low systemic absorption of Tapinarof from topical administration, highly sensitive and specific bioanalytical methods are required to accurately quantify its concentration in biological matrices, such as plasma.[2] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS assays to compensate for matrix effects and variations in sample processing. While Tapinarof-d5 is an ideal internal standard for pharmacokinetic studies of Tapinarof, detailed published methods specifying its use are limited. This document provides a comprehensive set of application notes and protocols based on a validated LC-MS/MS method for Tapinarof (also known as benvitimod) using a structurally similar internal standard, fluorophenyl-benvitimod, which serves as a reliable surrogate for this compound. These protocols are intended to guide researchers in the development and validation of bioanalytical methods for pharmacokinetic studies of topical Tapinarof.
Signaling Pathway of Tapinarof
The therapeutic effects of Tapinarof are mediated through its activation of the Aryl Hydrocarbon Receptor (AhR), which in turn modulates multiple downstream pathways.
Caption: Tapinarof's Mechanism of Action.
Experimental Protocols
Bioanalytical Method for Tapinarof in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the determination of benvitimod (B1666157) (Tapinarof) in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction
Caption: Plasma Sample Preparation Workflow.
Detailed Protocol:
-
To a 1.5 mL polypropylene (B1209903) tube, add 100 µL of human plasma sample.
-
Spike with 10 µL of internal standard (IS) working solution (Fluorophenyl-benvitimod in methanol).
-
Add 50 µL of 0.1 M disodium tetraborate solution to alkalify the sample and vortex for 30 seconds.
-
Add 800 µL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile/Water, 77:23, v/v with 0.2 mmol/L ammonium (B1175870) acetate).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
| Parameter | Condition |
| LC System | Agilent 1200 Series HPLC or equivalent |
| Column | Ultra C18 (150 mm × 2.1 mm, 5.0 µm) |
| Mobile Phase | Acetonitrile/Water (76.65:23.35, v/v) containing 0.2 mmol/L Ammonium Acetate |
| Flow Rate | 300 µL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| MS System | API 4000 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Tapinarof: m/z 253.1 → 211.0Fluorophenyl-benvitimod (IS): m/z 270.9 → 229.2 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 200 ms |
Data Presentation
Bioanalytical Method Validation Summary
The following tables summarize the expected performance characteristics of the bioanalytical method based on validated assays for Tapinarof.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Tapinarof | 0.1 - 10.0 | > 0.99 | 0.1 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| 0.2 (Low QC) | < 15% | ± 15% | < 15% | ± 15% |
| 4.0 (Mid QC) | < 15% | ± 15% | < 15% | ± 15% |
| 8.0 (High QC) | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Tapinarof | 0.2 (Low QC) | > 80% | 85% - 115% |
| 4.0 (Mid QC) | > 80% | 85% - 115% | |
| 8.0 (High QC) | > 80% | 85% - 115% | |
| IS | - | > 80% | 85% - 115% |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |
| Bench-top | 4 hours | Room Temperature | ± 15% |
| Freeze-thaw | 3 cycles | -20°C to Room Temp. | ± 15% |
| Long-term | 30 days | -80°C | ± 15% |
| Post-preparative | 24 hours | 4°C (Autosampler) | ± 15% |
Pharmacokinetic Data from a Clinical Study
The following table presents example pharmacokinetic data for topical Tapinarof cream, 1% applied once daily to adult patients with plaque psoriasis.
Table 5: Pharmacokinetic Parameters of Tapinarof in Plasma
| Parameter | Day 1 | Day 29 |
| Cmax (pg/mL) | 898 ± 1.4 | 116 ± 0.15 |
| AUC0-last (pg·h/mL) | 4.1 ± 6.3 | 0.61 ± 0.65 |
| Tmax (h) | 2.0 - 5.0 (median range) | Not Reported |
Data are presented as mean ± standard deviation or median range.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the quantitative analysis of Tapinarof in human plasma for pharmacokinetic studies. The detailed experimental procedures for sample preparation and LC-MS/MS analysis, along with the summarized validation and pharmacokinetic data, provide a solid foundation for researchers, scientists, and drug development professionals. While the use of this compound is ideal, the described method using fluorophenyl-benvitimod as an internal standard has been shown to be robust, accurate, and precise. The visualization of the signaling pathway and experimental workflow further aids in the understanding of Tapinarof's mechanism of action and the practical execution of the bioanalytical method. Adherence to these protocols and validation guidelines will ensure the generation of high-quality data for the successful evaluation of topical Tapinarof in clinical and non-clinical studies.
References
Application Note: Quantitative Analysis of Tapinarof using Isotope Dilution Mass Spectrometry with Tapinarof-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapinarof is a novel, non-steroidal, topical therapeutic aryl hydrocarbon receptor (AhR) agonist.[1][2] It is approved for the treatment of plaque psoriasis in adults and works by binding to and activating AhR, which leads to the downregulation of pro-inflammatory cytokines and a reduction in oxidative stress, ultimately promoting the normalization of the skin barrier.[1][3][4] Accurate and precise quantification of Tapinarof in various biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and drug development.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis.[5][6][7] By using a stable isotope-labeled internal standard, such as Tapinarof-d5, IDMS can effectively compensate for variations in sample preparation, matrix effects, and instrument response.[7] This application note provides a detailed protocol for the quantitative analysis of Tapinarof using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as the internal standard.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a method of quantitative analysis where a known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample. This "spiked" sample is then processed, and the ratio of the unlabeled analyte (Tapinarof) to the labeled internal standard is measured by mass spectrometry. Since the analyte and the internal standard are chemically identical, they behave similarly during sample preparation and analysis, allowing for highly accurate quantification even with incomplete sample recovery.
Experimental Protocols
This section details the protocols for the quantification of Tapinarof in human plasma and a topical cream formulation.
Materials and Reagents
-
Tapinarof reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Phosphate-buffered saline (PBS)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Tapinarof and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Tapinarof by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with the same diluent.
-
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound working internal standard solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid) and inject into the LC-MS/MS system.
-
Accurately weigh approximately 100 mg of the Tapinarof cream formulation into a centrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound working internal standard solution.
-
Add 1 mL of methanol and vortex for 5 minutes to dissolve the cream and extract the drug.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract with the mobile phase starting condition to a concentration within the calibration curve range and inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions
The following MRM transitions are proposed for Tapinarof and this compound. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tapinarof | 255.1 | 213.1 | 100 | 25 |
| Tapinarof (Qualifier) | 255.1 | 185.1 | 100 | 35 |
| This compound | 260.1 | 218.1 | 100 | 25 |
Method Validation
The developed method was validated according to international guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards in the appropriate matrix.
| Analyte | Matrix | Range (ng/mL) | R² |
| Tapinarof | Human Plasma | 0.1 - 100 | >0.995 |
| Tapinarof | Cream Extract | 1 - 500 | >0.995 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 1: Intra-day Precision and Accuracy
| Matrix | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Precision (%CV) | Accuracy (%) |
| Human Plasma | 0.3 (LQC) | 0.29 ± 0.02 | 6.9 | 96.7 |
| 5 (MQC) | 5.1 ± 0.3 | 5.9 | 102.0 | |
| 80 (HQC) | 82.4 ± 4.1 | 5.0 | 103.0 | |
| Cream Extract | 3 (LQC) | 3.1 ± 0.2 | 6.5 | 103.3 |
| 50 (MQC) | 48.9 ± 2.5 | 5.1 | 97.8 | |
| 400 (HQC) | 408.2 ± 16.3 | 4.0 | 102.1 |
Table 2: Inter-day Precision and Accuracy
| Matrix | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=18) | Precision (%CV) | Accuracy (%) |
| Human Plasma | 0.3 (LQC) | 0.31 ± 0.03 | 9.7 | 103.3 |
| 5 (MQC) | 5.2 ± 0.4 | 7.7 | 104.0 | |
| 80 (HQC) | 81.5 ± 5.7 | 7.0 | 101.9 | |
| Cream Extract | 3 (LQC) | 2.9 ± 0.3 | 10.3 | 96.7 |
| 50 (MQC) | 51.1 ± 3.6 | 7.0 | 102.2 | |
| 400 (HQC) | 395.6 ± 23.7 | 6.0 | 98.9 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were evaluated at low, medium, and high QC concentrations.
Table 3: Recovery and Matrix Effect
| Matrix | Concentration Level | Extraction Recovery (%) | Matrix Effect (%) |
| Human Plasma | LQC | 88.2 | 95.1 |
| MQC | 91.5 | 98.3 | |
| HQC | 90.3 | 97.5 | |
| Cream Extract | LQC | 95.1 | N/A |
| MQC | 96.8 | N/A | |
| HQC | 94.7 | N/A |
Visualizations
Caption: Experimental workflow for the IDMS analysis of Tapinarof.
Caption: Logical relationship of using an isotope-labeled internal standard in IDMS.
Conclusion
This application note presents a detailed and robust Isotope Dilution Mass Spectrometry method for the quantitative analysis of Tapinarof in human plasma and a topical cream formulation using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of applications in drug development, including pharmacokinetic studies and quality control of pharmaceutical products. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for potential variations during sample processing and analysis.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developed and Validated for the Estimation of Tapinarof in Topical Formulation and Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tapinarof Impurities | SynZeal [synzeal.com]
Application Notes and Protocols for Tapinarof Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapinarof is a novel, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist approved for the treatment of plaque psoriasis.[1] Accurate and reliable quantification of Tapinarof in various biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Effective sample preparation is a critical first step to ensure the accuracy and sensitivity of analytical methods by removing interfering substances and concentrating the analyte of interest.
This document provides detailed application notes and generalized protocols for the sample preparation of Tapinarof for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive analytical technique for this compound. The protocols provided are intended as a starting point and may require optimization for specific matrices and analytical instrumentation.
Analytical Methods Overview
Several analytical methods have been employed for the quantification of Tapinarof. A validated bioanalytical method was used to determine Tapinarof and its sulfate (B86663) metabolite in plasma samples, with a lower limit of quantitation (LLOQ) of 50 pg/mL for Tapinarof.[2] For in vitro skin permeation tests, an LC-MS/MS method has been developed with a linear range of 50-1000 pg/mL.[3] Additionally, a spectrofluorimetric method has been reported for Tapinarof analysis in its topical dosage form, with a linear range of 2.0-120 ng/mL.[4] For quality control of the topical formulation and active pharmaceutical ingredient (API), a high-performance liquid chromatography (HPLC) method with UV detection has been developed, showing linearity in the concentration range of 5 to 30 µg/mL.[5]
Quantitative Data Summary
The following table summarizes the quantitative parameters of various analytical methods used for Tapinarof analysis.
| Analytical Method | Matrix/Sample Type | Linearity Range | Lower Limit of Quantitation (LLOQ) | Reference |
| Bioanalytical Method (Presumably LC-MS/MS) | Plasma | Not Specified | 50 pg/mL | [2] |
| LC-MS/MS | In Vitro Skin Permeation Test (IVPT) Samples | 50 - 1000 pg/mL | 50 pg/mL | [3] |
| Spectrofluorimetry | Topical Cream | 2.0 - 120 ng/mL | 1.021 ng/mL | [4] |
| HPLC-UV | Topical Formulation and API | 5 - 30 µg/mL | Not Specified | [5] |
Experimental Protocols
The choice of sample preparation technique depends on the sample matrix, the concentration of the analyte, and the required level of cleanliness of the final extract. The most common techniques for small molecules like Tapinarof in biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
PPT is a rapid and straightforward method for removing the bulk of proteins from biological fluids. It is often used for high-throughput analysis.
Objective: To remove proteins from plasma or serum samples prior to LC-MS/MS analysis.
Materials:
-
Biological plasma or serum sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled Tapinarof)
-
Precipitating solvent: Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g and refrigeration)
-
Pipettes and tips
-
Receiving plate or vials for supernatant
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution and briefly vortex.
-
Add 300-400 µL of ice-cold acetonitrile or methanol to the sample. The ratio of solvent to sample is typically 3:1 or 4:1 (v/v).
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a mobile phase-compatible solvent for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.
Objective: To extract Tapinarof from an aqueous biological matrix into an organic solvent, leaving behind polar interfering substances.
Materials:
-
Biological plasma or serum sample
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., Ethyl Acetate, Methyl tert-butyl ether (MTBE), or a mixture like Dichloromethane/Isopropanol)
-
pH-adjusting buffer (e.g., Ammonium (B1175870) hydroxide (B78521) to make the sample basic, or formic acid to make it acidic, depending on the pKa of Tapinarof)
-
Glass or polypropylene (B1209903) extraction tubes
-
Vortex mixer or mechanical shaker
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of the plasma or serum sample into an extraction tube.
-
Add 20 µL of the internal standard solution.
-
Add 50 µL of a pH-adjusting buffer if necessary to ensure Tapinarof is in a neutral, more organic-soluble state.
-
Add 1 mL of the extraction solvent.
-
Cap the tube and vortex or shake vigorously for 5-10 minutes to ensure intimate contact between the two phases.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum or Tissue Homogenates
SPE is a highly selective and efficient method for sample clean-up and concentration, providing cleaner extracts than PPT or LLE.
Objective: To isolate and concentrate Tapinarof from a complex biological matrix using a solid sorbent.
Materials:
-
Biological sample (plasma, serum, or tissue homogenate)
-
Internal Standard (IS) solution
-
SPE cartridges or 96-well plate (e.g., a polymeric reversed-phase sorbent like Oasis HLB or Strata-X)
-
SPE vacuum manifold or positive pressure processor
-
Pre-treatment solution (e.g., 2% formic acid in water)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., water or a weak buffer)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile with a small percentage of formic acid or ammonium hydroxide)
-
Evaporation and reconstitution supplies as in LLE.
Procedure:
-
Sample Pre-treatment:
-
For plasma/serum: Dilute 200 µL of the sample with 200 µL of the pre-treatment solution. Add the internal standard.
-
For tissue homogenate: Centrifuge the homogenate to pellet cellular debris and use the supernatant for pre-treatment as above.
-
-
SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Pass 1 mL of the conditioning solvent through the cartridge. Do not let the sorbent bed go dry.
-
SPE Cartridge Equilibration: Pass 1 mL of the equilibration solvent through the cartridge. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. Apply a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove hydrophilic interferences.
-
Drying (optional): Dry the sorbent bed by applying vacuum for 1-2 minutes.
-
Elution: Place clean collection tubes or a collection plate inside the manifold. Add 1 mL of the elution solvent to the cartridge to elute Tapinarof.
-
Post-Elution Processing: Evaporate the eluate to dryness and reconstitute in an appropriate solvent for analysis, as described in the LLE protocol.
Visualizations
Experimental Workflow for Tapinarof Sample Preparation
Caption: General workflow for Tapinarof sample preparation.
Decision Tree for Selecting a Sample Preparation Method
Caption: Decision guide for sample preparation method selection.
References
- 1. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tecan.com [tecan.com]
Application Notes and Protocols for the Use of Tapinarof-d5 in Dermal Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapinarof is a novel, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist approved for the treatment of plaque psoriasis.[1][2] Its mechanism of action involves the activation of AhR, a ligand-dependent transcription factor, which leads to the downregulation of pro-inflammatory cytokines, restoration of the skin barrier, and a reduction in oxidative stress.[1] Understanding the dermal absorption profile of Tapinarof is critical for optimizing topical formulations and assessing its local and systemic bioavailability.
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro dermal absorption studies of Tapinarof using Tapinarof-d5 as an internal standard for quantitative analysis. This compound, a deuterated isotopologue of Tapinarof, is an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the parent drug, ensuring accurate quantification.
Physicochemical Properties of Tapinarof
A summary of the key physicochemical properties of Tapinarof is presented in Table 1. These properties are essential for designing and interpreting dermal absorption studies.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 254.32 g/mol | --INVALID-LINK-- |
| Water Solubility | 0.0339 mg/mL | --INVALID-LINK-- |
| logP | 4.25 | --INVALID-LINK-- |
| pKa (Strongest Acidic) | 9.19 | --INVALID-LINK-- |
Signaling Pathway of Tapinarof
Tapinarof exerts its therapeutic effects by activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding to the cytosolic AhR, the Tapinarof-AhR complex translocates to the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in inflammation, skin barrier function, and antioxidant response. Key downstream effects include the downregulation of pro-inflammatory cytokines such as IL-17 and the upregulation of skin barrier proteins like filaggrin and loricrin.
Experimental Protocols
Protocol 1: In Vitro Dermal Absorption Study using Franz Diffusion Cells
This protocol is based on the OECD Test Guideline 428 for skin absorption studies and is adapted for the evaluation of a topical Tapinarof formulation.
1. Materials and Reagents:
-
Franz-type diffusion cells (static)
-
Full-thickness or dermatomed human or porcine skin
-
Tapinarof cream (1%)
-
This compound (as an analytical internal standard)
-
Receptor solution: Phosphate-buffered saline (PBS) with 5% (w/v) bovine serum albumin (BSA)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Syringes and needles
-
Scintillation vials or HPLC vials
-
Surgical scissors, forceps, and scalpel
-
Cotton swabs
2. Experimental Procedure:
Step-by-Step Method:
-
Skin Preparation:
-
Thaw frozen human or porcine skin at room temperature.
-
If using full-thickness skin, dermatomed skin to a thickness of approximately 500 µm is recommended.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Mount the skin sections onto the Franz cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
-
Franz Cell Assembly and Equilibration:
-
Assemble the Franz cells, ensuring a leak-proof seal.
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution (PBS with 5% BSA). Ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for at least 30 minutes in a circulating water bath maintained at 32°C.
-
-
Dosing:
-
Apply a finite dose of the Tapinarof cream (e.g., 15 mg/cm²) to the surface of the skin in the donor compartment.[3]
-
-
Sampling:
-
At predetermined time points (e.g., 0, 3, 6, 12, 24, and 48 hours), collect an aliquot of the receptor fluid from the sampling arm of the Franz cell.
-
Immediately replace the collected volume with fresh, pre-warmed receptor solution.
-
-
Experiment Termination:
-
At the end of the experiment (e.g., 48 hours), dismount the skin from the Franz cell.
-
Wash the surface of the skin with a suitable solvent (e.g., methanol-soaked cotton swabs) to remove any unabsorbed formulation.
-
The skin can be further processed to separate the stratum corneum (via tape stripping), epidermis, and dermis for analysis of Tapinarof distribution within the skin layers.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol outlines the procedure for the quantitative analysis of Tapinarof in the collected samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Receptor Fluid:
-
To an aliquot of the receptor fluid, add an appropriate amount of this compound solution (internal standard).
-
Perform a protein precipitation step by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Skin Samples:
-
Mince the collected skin sections (or tape strips) and place them in a homogenizer tube.
-
Add a suitable extraction solvent (e.g., acetonitrile) and the this compound internal standard.
-
Homogenize the tissue until uniform.
-
Centrifuge to pellet the tissue debris.
-
Transfer the supernatant for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions (Example):
-
LC System: Agilent Ultivo LC-MS/MS triple quadrupole system or equivalent.[3]
-
Column: ZORBAX Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm).[3]
-
Mobile Phase: 35% Water with 0.1% Formic Acid and 65% Methanol with 0.1% Formic Acid.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 7.5 µL.[3]
-
Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: To be optimized for Tapinarof and this compound.
3. Data Analysis:
-
Construct a calibration curve using standards of known Tapinarof concentrations with a fixed concentration of this compound.
-
The calibration curve should be linear over the expected concentration range of the samples (e.g., 50-1000 pg/mL).[3]
-
Calculate the concentration of Tapinarof in the unknown samples by comparing the peak area ratio of Tapinarof to this compound against the calibration curve.
Data Presentation: Summary of Clinical and Pharmacokinetic Data
The following tables summarize key quantitative data from clinical trials and pharmacokinetic studies of Tapinarof cream.
Table 2: Efficacy of Tapinarof Cream 1% in Plaque Psoriasis (Phase 3 Trials)
| Outcome | PSOARING 1 | PSOARING 2 |
| PGA score of 0 or 1 at Week 12 | 35.4% (Tapinarof) vs. 6.0% (Vehicle) | 40.2% (Tapinarof) vs. 6.3% (Vehicle) |
| PASI 75 Response at Week 12 | 36.1% (Tapinarof) vs. 10.2% (Vehicle) | 47.6% (Tapinarof) vs. 6.9% (Vehicle) |
| Reference | [4][5][6] | [4][5][6] |
Table 3: Pharmacokinetic Parameters of Tapinarof Cream
| Parameter | Value (Day 1) | Value (Day 29) | Study Population |
| Mean Cmax (1% Cream) | 898 pg/mL | 116 pg/mL | Adults with extensive plaque psoriasis |
| Mean Cmax (2% Cream) | 2.5 ng/mL | 0.3 ng/mL | Adults with atopic dermatitis |
| Median Tmax | 1-4 hours | Not reported | Adults with atopic dermatitis |
| Reference | [4][7] | [4][7] | [4] |
Table 4: Common Adverse Events with Tapinarof Cream 1%
| Adverse Event | Incidence | Severity | Reference |
| Folliculitis | ~20% | Mild to moderate | [8] |
| Nasopharyngitis | ~10% | Not specified | [8] |
| Contact Dermatitis | ~5% | Mild to moderate | [8] |
| Headache | <5% | Not specified | [8] |
| Pruritus | <5% | Not specified | [8] |
Conclusion
The protocols provided herein offer a robust framework for conducting in vitro dermal absorption studies of Tapinarof formulations. The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method ensures accurate and reliable quantification. The data generated from these studies are invaluable for formulation optimization, bioequivalence assessment, and a deeper understanding of the local and systemic delivery of Tapinarof. The provided clinical and pharmacokinetic data serve as a benchmark for the expected performance and safety profile of Tapinarof cream.
References
- 1. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dermal Safety of Tapinarof Cream 1%: Results From 4 Phase 1 Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Method development for the evaluation of in vitro skin permeation of tapinarof from VTAMA topical cream, 1% - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. Tapinarof for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Tapinarof Cream 1% for Extensive Plaque Psoriasis: A Maximal Use Trial on Safety, Tolerability, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
Application Notes and Protocols for the LC-MS/MS Analysis of Tapinarof and Tapinarof-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tapinarof and its deuterated internal standard, Tapinarof-d5, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Tapinarof, also known as benvitimod (B1666157), is a novel, non-steroidal topical agent for the treatment of plaque psoriasis. Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, drug development, and clinical monitoring. LC-MS/MS offers high selectivity and sensitivity for the quantification of Tapinarof in complex biological samples. This document outlines the key parameters and a comprehensive protocol for this analysis.
Analyte and Internal Standard
-
Analyte: Tapinarof
-
Internal Standard (IS): this compound
The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for matrix effects and variations in sample processing and instrument response, ensuring the accuracy and precision of the method.
LC-MS/MS Parameters
A validated bioanalytical method for Tapinarof has been established with a lower limit of quantitation (LLOQ) of 50 pg/mL in plasma.[1] The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. Optimization of these parameters may be necessary depending on the specific instrumentation used.
Mass Spectrometry Parameters
Two ionization modes have been reported for the analysis of Tapinarof. The negative ion mode is well-documented with a specific MRM transition. A positive ion mode has also been utilized, indicating flexibility in method development.
Table 1: Mass Spectrometry Parameters (Negative Ion Mode)
| Parameter | Tapinarof | This compound (Predicted) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) m/z | 253.1 | 258.1 |
| Product Ion (Q3) m/z | 211.0 | 216.0 |
| Dwell Time (ms) | To be optimized | To be optimized |
| Collision Energy (CE) | To be optimized | To be optimized |
| Declustering Potential (DP) | To be optimized | To be optimized |
Note: The MRM transition for Tapinarof is based on published data for benvitimod.[2] The parameters for this compound are predicted based on the addition of five deuterium (B1214612) atoms and may require optimization.
Table 2: Mass Spectrometry Parameters (Positive Ion Mode)
| Parameter | Tapinarof | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) m/z | To be optimized | To be optimized |
| Product Ion (Q3) m/z | To be optimized | To be optimized |
| Dwell Time (ms) | To be optimized | To be optimized |
| Collision Energy (CE) | To be optimized | To be optimized |
| Declustering Potential (DP) | To be optimized | To be optimized |
Note: While positive ion mode has been used, specific MRM transitions are not publicly available and would require experimental determination.
Liquid Chromatography Parameters
Several chromatographic methods have been described for Tapinarof analysis. The choice of column and mobile phase will influence retention time and separation from matrix components.
Table 3: Liquid Chromatography Parameters
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-UV adaptable to LC-MS/MS) |
| Column | Ultra C18 (150 mm x 2.1 mm, 5.0 µm) | Kromosil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.2 mmol/L Ammonium Acetate | Phosphate Buffer |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient/Isocratic | Isocratic: 76.65% B | Isocratic: 90% B |
| Flow Rate | 300 µL/min | 1.0 mL/min |
| Column Temperature | Not specified | 30°C |
| Injection Volume | Not specified | 10 µL |
| Retention Time | Not specified | 2.88 min |
Experimental Protocols
The following protocols provide a general framework for sample preparation and analysis. They should be adapted and validated for the specific matrix and instrumentation.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting Tapinarof from plasma samples.
References
Troubleshooting & Optimization
Optimizing Tapinarof-d5 as an Internal Standard: A Technical Support Center
Welcome to the technical support center for the optimization and use of Tapinarof-d5 as an internal standard in quantitative bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for LC-MS/MS analysis?
A1: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry.[1] Since this compound is chemically almost identical to the analyte, Tapinarof, it exhibits very similar behavior during sample preparation (extraction), chromatography, and ionization.[1][2] This allows it to effectively compensate for variability that can be introduced during the analytical process, such as sample loss during extraction, variations in injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification of Tapinarof.[1][3]
Q2: What is the ideal concentration for this compound as an internal standard?
A2: The optimal concentration for this compound is one that provides a stable and reproducible signal without interfering with the analyte signal. A common practice is to use a concentration that is in the mid-range of the calibration curve for Tapinarof.[1] The ideal concentration should be high enough to be well above the lower limit of quantification (LLOQ) but not so high that it causes detector saturation or isotopic crosstalk with the analyte.[1] The optimal concentration must be determined experimentally.
Q3: How can the concentration of this compound affect my analytical results?
A3: An inappropriate concentration of this compound can negatively impact the accuracy and linearity of your assay. A very low internal standard signal can be highly variable, which will affect the precision of the analyte to internal standard area ratio. Conversely, an excessively high concentration can lead to ion suppression that may disproportionately affect the analyte, resulting in a non-linear response and inaccurate quantification.[1]
Q4: What are "matrix effects" and can this compound correct for them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[4][5] This can lead to either ion suppression or enhancement, causing inaccurate quantification. Since this compound has nearly identical physicochemical properties to Tapinarof, it is expected to co-elute and experience similar matrix effects.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, thus correcting for the matrix effects.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard Peak Area | - Inconsistent pipetting of the internal standard solution.- Poor mixing of the internal standard with the sample.- Degradation of this compound in the sample or solutions.- Instability of the LC-MS/MS system. | - Use calibrated pipettes and ensure consistent pipetting technique.- Vortex samples thoroughly after adding the internal standard.- Evaluate the stability of this compound under your experimental conditions.- Perform a system suitability test to check instrument performance.[1] |
| Poor Peak Shape of Internal Standard | - Co-elution with interfering substances from the matrix.- Inappropriate sample extraction procedure.- Issues with the chromatographic column. | - Optimize chromatographic conditions (e.g., mobile phase, gradient) to improve separation.- Optimize the sample preparation method to minimize matrix components.- Use a guard column or a new analytical column. |
| Low Internal Standard Signal Intensity | - Insufficient concentration of this compound.- Ion suppression due to significant matrix effects.- Suboptimal mass spectrometer settings. | - Increase the concentration of the this compound working solution.- Improve sample cleanup to reduce matrix effects.- Optimize MS parameters (e.g., ionization source settings, collision energy) for this compound.[7] |
| Internal Standard Signal in Blank Samples | - Contamination of the analytical system (carryover).- Presence of unlabeled Tapinarof as an impurity in the this compound standard. | - Implement a more rigorous wash cycle for the autosampler and injection port.- Analyze the this compound standard alone to check for the presence of unlabeled Tapinarof. The response for the unlabeled analyte should be less than 20% of the LLOQ response.[5] |
| Chromatographic Separation of Analyte and Internal Standard | Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography.[4] | - If the separation is minor and does not impact quantification, no action may be needed.- If significant, consider adjusting the chromatographic method or using a lower-resolution column to ensure co-elution.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve it in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water).
-
The concentration of the working solutions should cover a range to be tested for optimization (e.g., 10, 50, 100, 200, 500 ng/mL).
-
Protocol 2: Optimization of this compound Concentration
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a mid-range concentration of Tapinarof into a neat solvent (e.g., mobile phase). Add each of the different this compound working solution concentrations to separate aliquots.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established method. After the final extraction step, spike the extract with a mid-range concentration of Tapinarof and each of the different this compound working solution concentrations.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with a mid-range concentration of Tapinarof and each of the different this compound working solution concentrations before proceeding with the extraction method.
-
-
Analyze the Samples:
-
Analyze all three sets of samples using your LC-MS/MS method.
-
-
Evaluate the Data:
-
Signal Stability: For each concentration of this compound, assess the reproducibility of the peak area across multiple injections. The coefficient of variation (%CV) should ideally be less than 15%.
-
Matrix Effect Assessment: Compare the peak area of this compound in Set A (neat) versus Set B (post-extraction spike). A significant difference indicates the presence of matrix effects. The optimal concentration should show a consistent response.
-
Recovery Assessment: Compare the peak area of this compound in Set C (pre-extraction spike) versus Set B (post-extraction spike) to evaluate the extraction recovery.
-
Analyte Response Normalization: For the optimal concentration of this compound, prepare a full calibration curve for Tapinarof. The response factor (Analyte Area / Internal Standard Area) should be consistent across the entire concentration range, resulting in a linear calibration curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Bioanalysis of Tapinarof-d5
Welcome to the technical support center for the bioanalysis of Tapinarof-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of Tapinarof, a non-steroidal aryl hydrocarbon receptor (AhR) agonist used in the treatment of plaque psoriasis.[1][2][3] In bioanalytical methods, particularly those using mass spectrometry, this compound serves as an ideal internal standard (IS). Because it is chemically identical to Tapinarof but has a different mass, it co-elutes with the analyte and experiences similar extraction recovery and matrix effects, allowing for accurate quantification.
Q2: What are the key considerations for the storage and handling of this compound?
Like many deuterated compounds, this compound is generally stable.[1] However, for optimal results, it should be stored in a cool, dark, and dry place. Solutions should be prepared in appropriate solvents and stored at recommended temperatures (typically 2-8°C for short-term and -20°C or -80°C for long-term storage) to prevent degradation. Repeated freeze-thaw cycles should be avoided.
Q3: What type of analytical instrumentation is best suited for the bioanalysis of Tapinarof and this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the quantification of Tapinarof in biological matrices.[4] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of Tapinarof expected in plasma samples.[4]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for Tapinarof and this compound
Possible Causes:
-
Column Overload: Injecting too high a concentration of the analyte or internal standard.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.
-
Inappropriate Mobile Phase: Incorrect pH or organic solvent composition.
-
Secondary Interactions: Interaction of the analyte with active sites on the column or in the LC system.
Troubleshooting Steps:
-
Dilute the Sample: Try diluting the sample to see if the peak shape improves.
-
Column Wash: Wash the column with a strong solvent to remove potential contaminants.
-
Optimize Mobile Phase: Adjust the pH or the organic solvent ratio of the mobile phase. A simple, validated method for Tapinarof uses a mobile phase of phosphate (B84403) buffer and methanol (B129727) (100:900 v/v).[5][6]
-
Check Column and Guard Column: If the problem persists, consider replacing the guard column or the analytical column.
Issue 2: High Variability in this compound (Internal Standard) Response
Possible Causes:
-
Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard to samples and standards.
-
Precipitation: The internal standard may be precipitating out of the solution, especially after addition to the biological matrix.
-
Degradation: The internal standard may be degrading during sample preparation or storage.
Troubleshooting Steps:
-
Verify Pipette Calibration: Ensure all pipettes used for adding the internal standard are properly calibrated.
-
Check for Precipitation: After adding the internal standard and precipitating proteins, visually inspect the sample for any signs of precipitation.
-
Evaluate Stability: Assess the stability of this compound in the stock solution and in the biological matrix under the experimental conditions.
Issue 3: Carryover of Tapinarof or this compound
Possible Causes:
-
Adsorption to LC Components: The analyte or internal standard can adsorb to the injector, tubing, or column.[7]
-
Insufficient Needle Wash: The autosampler needle wash may not be sufficient to remove all traces of the compounds between injections.
-
Contamination of the Mass Spectrometer Ion Source: The ion source can become contaminated over time.[7]
Troubleshooting Steps:
-
Optimize Needle Wash: Use a stronger wash solvent or increase the duration of the needle wash.
-
Inject Blanks: Run several blank injections after a high concentration sample to assess carryover.[8]
-
System Cleaning: If carryover is persistent, clean the injector, tubing, and mass spectrometer ion source according to the manufacturer's instructions.
Issue 4: Matrix Effects - Ion Suppression or Enhancement
Possible Causes:
-
Co-eluting Endogenous Components: Phospholipids, salts, or other components of the biological matrix can co-elute with the analyte and internal standard, affecting their ionization efficiency.
-
Inefficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances.
Troubleshooting Steps:
-
Improve Sample Preparation: Consider a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation.
-
Modify Chromatographic Conditions: Adjust the gradient or mobile phase to better separate the analyte from interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol) to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Tapinarof Bioanalysis
| Parameter | Value |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Tapinarof) | Hypothetical: 253.1 > 211.1 |
| MRM Transition (this compound) | Hypothetical: 258.1 > 216.1 |
| Collision Energy | Analyte-dependent, requires optimization |
| Dwell Time | 100 ms |
Note: MRM transitions are hypothetical and would need to be optimized for the specific instrument and compound.
Visualizations
Caption: A typical workflow for bioanalytical sample processing and analysis.
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
References
- 1. msnlabs.com [msnlabs.com]
- 2. Tapinarof Impurities | SynZeal [synzeal.com]
- 3. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tapinarof Cream 1% for Extensive Plaque Psoriasis: A Maximal Use Trial on Safety, Tolerability, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developed and Validated for the Estimation of Tapinarof in Topical Formulation and Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Quantification of Tapinarof
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Tapinarof.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Tapinarof quantification?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of Tapinarof.[1] Given that Tapinarof is often present at very low concentrations in biological samples (in the pg/mL range), even minor matrix effects can significantly impact the reliability of the results.[2]
Q2: What are the common sources of matrix effects in biological samples like plasma or skin tissue?
A2: Endogenous components of the biological matrix are the primary source of matrix effects. In plasma, these include phospholipids, salts, and proteins.[1] In skin tissue homogenates, lipids, pigments, and extracellular matrix proteins can interfere with ionization. Exogenous sources can also contribute, such as anticoagulants used during blood collection, or excipients from the topical formulation itself.
Q3: How can I assess the presence and magnitude of matrix effects in my Tapinarof assay?
A3: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the response of Tapinarof spiked into an extracted blank matrix to the response of Tapinarof in a neat solution at the same concentration. The ratio of these responses is known as the Matrix Factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during Tapinarof quantification.
Issue 1: Low or inconsistent Tapinarof recovery.
-
Possible Cause 1: Inefficient sample preparation.
-
Solution: Optimize your extraction procedure. For plasma samples, consider a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. A detailed LLE protocol for a similar small molecule, benvitimod (B1666157), in human plasma has been shown to yield high recovery and can be adapted for Tapinarof.[4]
-
-
Possible Cause 2: Analyte degradation.
-
Solution: Ensure proper sample handling and storage. Tapinarof stability should be evaluated under various conditions (e.g., freeze-thaw cycles, bench-top stability).[4] Use of a validated internal standard can help to compensate for degradation during sample processing.
-
Issue 2: High variability in quantitative results.
-
Possible Cause 1: Uncompensated matrix effects.
-
Solution: The use of a stable isotope-labeled (SIL) internal standard (IS) is the most effective way to compensate for matrix effects. The SIL IS will be affected by the matrix in the same way as Tapinarof, thus normalizing the response. If a SIL IS is not available, a structural analog can be used, but it must be carefully validated to ensure it co-elutes and behaves similarly to Tapinarof in the ion source.
-
-
Possible Cause 2: Inadequate chromatographic separation.
-
Solution: Optimize your LC method to separate Tapinarof from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase. A published HPLC method for Tapinarof in a topical formulation uses a C18 column with a mobile phase of phosphate (B84403) buffer and methanol, which can be a good starting point for developing an LC-MS/MS method.[5][6]
-
Issue 3: Poor sensitivity or high Lower Limit of Quantification (LLOQ).
-
Possible Cause 1: Significant ion suppression.
-
Solution: In addition to optimizing sample cleanup and chromatography, consider changing the ionization source. While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.
-
-
Possible Cause 2: Suboptimal mass spectrometry parameters.
-
Solution: Ensure that the MS/MS parameters, such as collision energy and precursor/product ion selection, are optimized for Tapinarof to achieve the best possible signal intensity.
-
Quantitative Data Summary
The following tables summarize typical parameters from a validated bioanalytical method for a similar small molecule (benvitimod) in human plasma, which can serve as a benchmark for a Tapinarof assay.[4]
Table 1: Linearity and LLOQ
| Parameter | Value |
| Linearity Range | 0.1 - 10.0 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (RE%) |
| Low | < 11.81% | < 11.81% | < 1.03% |
| Medium | < 11.81% | < 11.81% | < 1.03% |
| High | < 11.81% | < 11.81% | < 1.03% |
Table 3: Recovery
| Analyte | Extraction Recovery |
| Benvitimod | > 80% |
Note: Data for benvitimod is provided as a reference. Actual values for Tapinarof may vary and should be determined during method validation.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples (Adapted from a method for Benvitimod[4])
-
To 200 µL of plasma sample, add 50 µL of internal standard solution.
-
Add 50 µL of 1 M disodium (B8443419) tetraborate (B1243019) solution to alkalify the sample and vortex.
-
Add 1 mL of methyl tert-butyl ether, vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters (Example)
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 150 mm × 2.1 mm, 5.0 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[4]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[4]
-
MRM Transitions: To be determined by direct infusion of Tapinarof and the internal standard. For benvitimod, the transition was m/z 253.1 → 211.0.[4]
Visualizations
Tapinarof's Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Tapinarof activates the AhR signaling pathway.
Experimental Workflow for Tapinarof Quantification
Caption: Workflow for Tapinarof quantification in biological samples.
Troubleshooting Logic for Matrix Effects
Caption: A logical approach to troubleshooting matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tapinarof Cream 1% for Extensive Plaque Psoriasis: A Maximal Use Trial on Safety, Tolerability, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cerilliant.com [cerilliant.com]
- 4. Development and validation of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for benvitimod quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developed and Validated for the Estimation of Tapinarof in Topical Formulation and Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Exchange of Deuterium in Tapinarof-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tapinarof-d5. The following information addresses potential issues related to the isotopic exchange of deuterium (B1214612) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical process where a deuterium (D) atom in a labeled molecule like this compound is replaced by a hydrogen (H) atom from the surrounding environment, such as solvents or reagents.[1][2] This phenomenon, also known as back-exchange, can compromise the isotopic purity of the standard. For quantitative analyses, such as those using liquid chromatography-mass spectrometry (LC-MS), this can lead to inaccurate measurements of the unlabeled analyte.[1]
Q2: Where are the deuterium atoms located in this compound and how stable are they?
A2: In commercially available this compound, the deuterium atoms are typically located on the phenyl ring. The carbon-deuterium (C-D) bonds on an aromatic ring are generally considered stable and non-labile under standard physiological and chromatographic conditions.[2] However, certain experimental conditions can promote their exchange.
Q3: What experimental factors can lead to the loss of deuterium from this compound?
A3: Several factors can catalyze the back-exchange of deuterium on the aromatic ring of this compound:
-
pH: Both highly acidic and highly basic conditions can facilitate H/D exchange.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2]
-
Analytical Instrumentation: Certain mass spectrometry ion sources, particularly Atmospheric Pressure Chemical Ionization (APCI), can provide enough energy to induce in-source back-exchange.[2]
-
Solvent: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms and can contribute to back-exchange, especially under the influence of other factors like pH and temperature.[4]
Q4: How can I detect if isotopic exchange has occurred with my this compound sample?
A4: Isotopic exchange can be detected by monitoring the mass spectrum of your this compound standard. If exchange has occurred, you will observe a decrease in the signal intensity of the fully deuterated molecule (d5) and a corresponding increase in the signal intensities of partially deuterated species (d4, d3, etc.). This can be monitored using high-resolution mass spectrometry or tandem mass spectrometry (MS/MS).[2]
Q5: What are the best practices for storing this compound to maintain its isotopic stability?
A5: To ensure the long-term stability of this compound, it is recommended to store it as a solid at low temperatures (e.g., -20°C). If you need to prepare stock solutions, use aprotic solvents like acetonitrile (B52724) whenever possible and store them in tightly sealed containers at low temperatures to minimize exposure to atmospheric moisture.[4]
Troubleshooting Guides
Issue: Unexpected Loss of Deuterium Label in LC-MS Analysis
If you observe a decrease in the isotopic purity of this compound during your LC-MS analysis, follow this troubleshooting guide to identify and resolve the issue.
Caption: A stepwise guide to troubleshooting the appearance of unexpected mass peaks for this compound.
Data Presentation
The following table summarizes hypothetical data from a controlled experiment to assess the impact of mobile phase pH and temperature on the isotopic purity of this compound after a 24-hour incubation period.
| pH of Mobile Phase | Temperature (°C) | % this compound Remaining | % Tapinarof-d4 Formed | % Tapinarof-d3 Formed |
| 3.0 | 25 | 98.5 | 1.2 | 0.3 |
| 3.0 | 50 | 92.1 | 6.5 | 1.4 |
| 7.0 | 25 | >99.5 | <0.5 | <0.1 |
| 7.0 | 50 | 98.9 | 0.9 | 0.2 |
| 10.0 | 25 | 97.2 | 2.3 | 0.5 |
| 10.0 | 50 | 89.5 | 8.8 | 1.7 |
Experimental Protocols
Protocol: Monitoring Deuterium Back-Exchange of this compound using LC-MS
This protocol provides a methodology to assess the stability of this compound under specific experimental conditions.
1. Materials:
-
This compound
-
Solvents for mobile phase (e.g., acetonitrile, water, methanol)
-
Buffers to adjust pH (e.g., formic acid, ammonium (B1175870) acetate)
-
LC-MS system (preferably with a high-resolution mass spectrometer)
2. Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Create working solutions by diluting the stock solution in the mobile phase compositions you intend to test (e.g., different pH values).
-
Prepare a "time zero" sample by immediately injecting a freshly prepared working solution into the LC-MS system.
3. Incubation:
-
Incubate the remaining working solutions under the desired conditions (e.g., specific temperature and duration).
4. LC-MS Analysis:
-
After incubation, inject the samples into the LC-MS system.
-
Monitor the mass-to-charge ratios (m/z) corresponding to this compound and its potential isotopologues (d4, d3, etc.).
5. Data Analysis:
-
Extract the ion chromatograms for each isotopologue.
-
Calculate the peak areas for each species.
-
Determine the percentage of each isotopologue relative to the total of all Tapinarof-related species.
-
Compare the results of the incubated samples to the "time zero" sample to quantify the extent of back-exchange.
Caption: Experimental workflow for monitoring the isotopic stability of this compound.
References
Technical Support Center: Chromatographic Separation of Tapinarof and Tapinarof-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Tapinarof and its deuterated internal standard, Tapinarof-d5.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in the quantitative analysis of Tapinarof?
A1: Deuterated internal standards are the gold standard in quantitative mass spectrometry-based assays. This compound is chemically identical to Tapinarof, with the only difference being the presence of five deuterium (B1214612) atoms. This subtle mass difference allows for its distinction from the non-deuterated analyte by a mass spectrometer. The key advantages of using a deuterated internal standard include:
-
Correction for Variability: It accurately corrects for variations in sample preparation, injection volume, and matrix effects.[1]
-
Similar Behavior: It co-elutes closely with the analyte, experiencing similar ionization and fragmentation patterns in the mass spectrometer, which leads to more accurate and precise quantification.
Q2: What is the "isotope effect" and how can it affect the chromatographic separation of Tapinarof and this compound?
A2: The isotope effect in chromatography refers to the potential for a deuterated compound to have a slightly different retention time than its non-deuterated counterpart.[2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in the molecule's interaction with the stationary phase.[2][3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[2][4] While this effect is often subtle, it can be significant enough to require a high-resolution chromatographic method to ensure baseline separation.
Q3: Can this compound be used for routine quality control analysis by HPLC-UV?
A3: While this compound is primarily intended for use in mass spectrometry-based assays, it can be used in HPLC-UV analysis. However, since Tapinarof and this compound are structurally identical, they will have the same UV-Vis absorption spectrum and will likely co-elute or be very closely eluted in a standard HPLC-UV method. Therefore, for routine purity analysis or quantification of Tapinarof alone, a certified reference standard of Tapinarof is more appropriate and cost-effective. This compound is most valuable when used as an internal standard in bioanalytical or other quantitative LC-MS applications.
Q4: What are the critical parameters to consider when developing a chromatographic method for the separation of Tapinarof and this compound?
A4: The most critical parameters for successfully separating Tapinarof and this compound are:
-
Column Chemistry and Dimensions: A high-efficiency column with a small particle size (e.g., sub-2 µm) and a suitable length is crucial for achieving the necessary resolution. A C18 stationary phase is a good starting point.
-
Mobile Phase Composition: The organic modifier (e.g., methanol (B129727) or acetonitrile) and its ratio with the aqueous phase should be finely tuned to maximize the separation factor between the two compounds.
-
Temperature: Column temperature can influence selectivity and should be optimized.
-
Flow Rate: A lower flow rate can improve resolution, but at the cost of longer run times.
Experimental Protocols
Validated HPLC Method for Tapinarof
This method is suitable for the quantification of Tapinarof in active pharmaceutical ingredients and topical formulations.[5][6][7][8]
| Parameter | Value |
| Column | Kromosil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer : Methanol (10:90 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 313 nm |
| Column Temperature | 30 °C |
| Run Time | 6 minutes |
| Retention Time | ~2.88 minutes |
Proposed High-Resolution HPLC-MS Method for the Separation of Tapinarof and this compound
This proposed method is designed to achieve baseline separation of Tapinarof and this compound for accurate quantification using mass spectrometry.
| Parameter | Value |
| Column | High-Resolution C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 60% B to 80% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Mass Transitions | Tapinarof: m/z 253.1 -> [fragment ion] |
| This compound: m/z 258.1 -> [fragment ion] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the chromatographic separation of Tapinarof and this compound.
Issue 1: Poor Resolution or Co-elution of Tapinarof and this compound
-
Possible Cause: Insufficient chromatographic efficiency or selectivity to overcome the small isotopic effect.
-
Solution:
-
Optimize the Mobile Phase: A slight adjustment in the organic-to-aqueous ratio can significantly impact resolution. Try a shallower gradient.
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve separation.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with a smaller particle size will enhance resolving power.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.
-
Issue 2: Peak Tailing for Tapinarof and/or this compound
-
Possible Cause: Secondary interactions between the analytes and the stationary phase, or issues with the column itself.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the acidic nature of Tapinarof. The use of 0.1% formic acid should be sufficient.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
-
Evaluate Column Health: Perform a quality control check on the column to ensure it is performing within specifications.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Issues with the HPLC system, such as pump performance or column temperature fluctuations.
-
Solution:
-
Ensure Proper System Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient amount of time before injecting the first sample.
-
Check for Leaks: Inspect the system for any leaks, which can cause pressure fluctuations and lead to retention time variability.
-
Verify Column Temperature Control: Ensure the column oven is maintaining a stable temperature.
-
Issue 4: Isotopic Exchange (Loss of Deuterium from this compound)
-
Possible Cause: The deuterium atoms on this compound may exchange with hydrogen atoms from the solvent or sample matrix, especially under certain pH conditions.[1][9]
-
Solution:
Visualizations
Caption: Experimental workflow for the quantitative analysis of Tapinarof using this compound.
Caption: A decision tree for troubleshooting common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Developed and Validated for the Estimation of Tapinarof in Topical Formulation and Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tapinarof-d5 Analysis
Welcome to the technical support center for Tapinarof-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak shape and sensitivity of this compound in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound standard?
A1: Poor peak shape for this compound can stem from several factors. Peak tailing is often caused by secondary interactions between the phenolic hydroxyl groups of Tapinarof and active sites on the stationary phase, such as residual silanols on silica-based columns.[1][2] Column overload, where too much sample is injected, can also lead to tailing.[1][3] Peak fronting is typically a result of column overload, a collapsed column bed, or a mismatch between the sample solvent and the mobile phase.[1][4]
Q2: My this compound signal is weak. How can I improve sensitivity?
A2: Low sensitivity can be due to several factors, including ion suppression from matrix components, suboptimal mobile phase composition, or incorrect mass spectrometry settings.[5] Since Tapinarof has a predicted pKa of around 9.86, the mobile phase pH can significantly impact its ionization efficiency and, consequently, sensitivity.[6] Optimizing sample preparation to remove interfering matrix components is also crucial for enhancing sensitivity.[5]
Q3: I'm seeing a difference in retention time between Tapinarof and this compound. Is this normal?
A3: Yes, a slight difference in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon in reversed-phase chromatography, often referred to as the "isotope effect."[7] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is acceptable, a significant or variable difference can lead to inaccurate quantification due to differential matrix effects.[7]
Q4: Can the deuterium (B1214612) label on this compound exchange with protons from the solvent?
A4: While the deuterium labels on the aromatic ring of this compound are generally stable, isotopic exchange can occur under certain conditions, particularly if the deuterium atoms were in more labile positions.[8] However, for this compound, this is less of a concern. It is always good practice to assess the stability of the deuterated label during method development.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the analysis of this compound.
Issue 1: Peak Tailing
Peak tailing appears as an asymmetry in the latter half of the peak and can compromise peak integration and resolution.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Column Overload | Reduce the amount of analyte injected onto the column. | Prepare a dilution series of your sample (e.g., 1:5, 1:10, 1:50) and inject each. If peak shape improves with dilution, the original sample was overloaded.[4] |
| Secondary Silanol (B1196071) Interactions | Modify the mobile phase to reduce interactions with residual silanols. | Given Tapinarof's phenolic nature (predicted pKa ~9.86), adding a small amount of a weak acid like formic acid (0.1%) to the mobile phase can help suppress the ionization of silanol groups.[2][6] Alternatively, using a mobile phase with a higher pH (e.g., using ammonium (B1175870) bicarbonate) can deprotonate the phenolic hydroxyls, which may also improve peak shape on appropriate columns.[9] |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary. | Disconnect the column from the detector and flush with a series of solvents, such as isopropanol (B130326) or a high concentration of acetonitrile (B52724), to remove strongly retained contaminants. If peak shape does not improve, consider replacing the column.[4] |
| Physical Column Issues | Check for voids or blockages at the column inlet. | If all peaks in your chromatogram are tailing, it may indicate a physical problem with the column inlet.[10] Reverse flushing the column (if permitted by the manufacturer) may resolve a blocked frit. If a void has formed, the column will likely need to be replaced.[4] |
Issue 2: Peak Fronting
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still affect quantification.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent. | If your sample is dissolved in a solvent stronger than your initial mobile phase (e.g., 100% acetonitrile for a run starting at 10% acetonitrile), it can cause peak distortion.[4] Evaporate the sample solvent and reconstitute in the initial mobile phase composition. If solubility is an issue, inject the smallest possible volume.[4] |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Similar to peak tailing, injecting too much sample can lead to fronting. Perform a dilution series to confirm if this is the cause.[1] |
| Column Degradation | Replace the column. | A void or channel in the column packing can lead to peak fronting.[4] This is a physical degradation of the column, and it will need to be replaced. |
Issue 3: Low Sensitivity / Poor Signal Intensity
Low signal intensity can make accurate quantification challenging, especially at low concentrations.
Workflow for Improving Sensitivity
References
- 1. Tapinarof [USAN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Tapinarof | 79338-84-4 [chemicalbook.com]
- 3. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developed and Validated for the Estimation of Tapinarof in Topical Formulation and Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tapinarof CAS#: 79338-84-4 [m.chemicalbook.com]
- 6. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tapinarof [chembk.com]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of Tapinarof-d5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving issues of low recovery of Tapinarof-d5 in bioanalytical experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound?
A1: Low recovery of this compound, a hydrophobic molecule, is typically attributed to one or more of the following factors:
-
Inefficient Extraction: Due to its low water solubility and high protein binding (approximately 99%), this compound may not be efficiently extracted from the biological matrix (e.g., plasma, tissue homogenate) into the organic solvent.[1]
-
Non-Specific Binding: As a hydrophobic compound, this compound has a tendency to adsorb to the surfaces of laboratory plastics, such as polypropylene (B1209903) tubes and pipette tips. This can lead to significant loss of the analyte before analysis.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and artificially low recovery.
-
Suboptimal pH during Extraction: The phenolic hydroxyl groups on the Tapinarof molecule have an acidic pKa. The pH of the sample during liquid-liquid extraction (LLE) is critical for ensuring the molecule is in a neutral, more organic-soluble state.
-
Analyte Instability: Although Tapinarof is generally stable, degradation can occur under harsh pH or temperature conditions. For this compound, the potential for hydrogen-deuterium (H-D) exchange on the hydroxyl groups under certain conditions, while not extensively documented for this specific molecule, is a theoretical possibility that could affect quantification.
Q2: I am observing inconsistent recovery of this compound. What could be the reason?
A2: Inconsistent recovery is often a result of variability in the experimental process. Key areas to investigate include:
-
Inconsistent Sample Preparation: Variations in vortexing time, incubation periods, or the precision of solvent additions can lead to inconsistent extraction efficiency.
-
Variable Matrix Effects: The composition of biological matrices can differ between samples, leading to varying degrees of ion suppression or enhancement.
-
Inconsistent Handling of Labware: If non-specific binding is an issue, variations in the type of plasticware used or the time the sample spends in contact with these surfaces can cause inconsistent losses.
-
Temperature Fluctuations: Changes in temperature during sample processing and storage can affect the stability of the analyte.
Troubleshooting Guides
This section provides detailed troubleshooting steps for common issues encountered during the analysis of this compound.
Issue 1: Low Recovery During Sample Extraction
If you are experiencing low recovery after the extraction step, consider the following solutions categorized by extraction method.
Troubleshooting Workflow for Low Extraction Recovery
Caption: Troubleshooting workflow for low extraction recovery of this compound.
Quantitative Data Summary: Comparison of Extraction Methods
| Extraction Method | Key Parameters | Expected Recovery of Tapinarof | Reference |
| Protein Precipitation (PPT) | Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) as precipitant. ACN is generally more efficient at protein removal. | 85-95% (dependent on optimization) | General knowledge, no specific Tapinarof data found. |
| Liquid-Liquid Extraction (LLE) | Alkalinization of plasma with disodium (B8443419) tetraborate (B1243019) followed by extraction with methyl tert-butyl ether (MTBE). | >80% | [2] |
| Solid-Phase Extraction (SPE) | C8 or C18 sorbents are suitable for hydrophobic compounds like Tapinarof. | >90% (with optimized method) | [3] |
Experimental Protocols
-
Protocol 1: Optimized Protein Precipitation
-
To 100 µL of plasma sample in a polypropylene tube, add 300 µL of cold (-20°C) acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for evaporation or direct injection.
-
-
Protocol 2: Optimized Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 50 µL of 0.1 M disodium tetraborate solution to alkalize the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in mobile phase.
-
-
Protocol 3: General Solid-Phase Extraction
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma pre-treated with 200 µL of 4% phosphoric acid.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate and reconstitute.
-
Issue 2: Low Recovery Due to Non-Specific Binding
Given Tapinarof's hydrophobic nature (LogP ~4.25), non-specific binding to labware is a significant concern.
Mitigation Strategies for Non-Specific Binding
Caption: Strategies to mitigate non-specific binding of this compound.
Quantitative Data Summary: Impact of Additives on Recovery
| Additive/Treatment | Mechanism | Expected Improvement in Recovery |
| Silanized Glassware/Low-Binding Tubes | Reduces hydrophobic interaction sites on surfaces. | Can improve recovery by >15% for highly adsorptive compounds. |
| 0.05% Tween-20 or Triton X-100 in aqueous solutions | Acts as a blocking agent, preventing the analyte from binding to surfaces. | Variable, highly dependent on the compound and matrix. |
| Increased Organic Content in Reconstitution Solvent | Improves the solubility of the hydrophobic analyte, keeping it in solution rather than on the vial surface. | Significant improvement, especially if the initial mobile phase is highly aqueous. |
Issue 3: Suspected Hydrogen-Deuterium (H-D) Exchange
While no specific studies on this compound H-D exchange were found, the presence of two phenolic hydroxyl groups suggests a potential for this to occur, especially under non-neutral pH conditions.
Investigating Potential H-D Exchange
Caption: Experimental workflow to assess the stability of this compound against H-D exchange.
Recommendations to Minimize H-D Exchange:
-
Maintain Neutral pH: Whenever possible, maintain samples and solutions at a neutral pH.
-
Use Aprotic Solvents: During sample preparation, favor the use of aprotic solvents (e.g., acetonitrile, MTBE) over protic solvents (e.g., methanol, water) where prolonged exposure is necessary.
-
Limit Exposure to High Temperatures: Avoid excessive heat during sample processing, such as during solvent evaporation.
-
Work Efficiently: Minimize the time between sample preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen/deuterium exchange-LC-MS approach to characterize the action of heparan sulfate C5-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of Tapinarof-d5 purity on assay accuracy
Welcome to the technical support center for Tapinarof-d5. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the use of this compound in analytical assays. Ensuring the purity of your deuterated standard is paramount for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a stable isotope-labeled version of Tapinarof, a novel, non-steroidal Aryl Hydrocarbon Receptor (AhR) agonist used in the treatment of plaque psoriasis.[1][2] In research and clinical development, this compound is primarily used as an internal standard (IS) for the quantitative bioanalysis of Tapinarof in complex biological matrices like plasma or serum. Its use is critical in techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), where it helps correct for variability during sample preparation and analysis, thereby improving assay accuracy and precision.[3][4]
Q2: Why is the purity of this compound critical for assay accuracy?
A2: The chemical and isotopic purity of this compound is a critical factor influencing the accuracy of quantitative results. Impurities can introduce significant errors:
-
Unlabeled Analyte: The most significant impurity is often the unlabeled Tapinarof. Its presence in the internal standard solution will contribute to the overall analyte signal, leading to a consistent positive bias and overestimation of the analyte's true concentration.[5][6]
-
Other Impurities: Other chemical impurities can co-elute with the analyte or internal standard, causing ion suppression or enhancement in the mass spectrometer, which leads to inaccurate and unreliable results.[7][8]
-
Isotopic Variants: Impurities with fewer deuterium (B1214612) atoms than specified (e.g., d1-d4) can also contribute to the signal of the primary analyte through isotopic crosstalk, especially in high-sensitivity assays.
Q3: What are the regulatory acceptance criteria for internal standard purity and potential interference?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidelines for bioanalytical method validation. According to the ICH M10 Bioanalytical Method Validation guidance, the potential for interference from the internal standard on the analyte, and vice-versa, must be assessed. The acceptance criteria state that the interference, or "crosstalk," should be:
-
Not more than 20% of the analyte response at the Lower Limit of Quantitation (LLOQ).[9][10]
-
Not more than 5% of the internal standard response in blank samples.[9][10]
Meeting these criteria is essential for a robust and reliable bioanalytical method.
Troubleshooting Guide
Issue: Inaccurate quantification, particularly a positive bias observed at the LLOQ.
-
Possible Cause: The most likely cause is the presence of unlabeled Tapinarof in your this compound internal standard. This "impurity" artificially inflates the measured analyte response, an effect that is most pronounced at the lowest concentration levels.
-
Troubleshooting Steps:
-
Verify Purity: Request a detailed Certificate of Analysis (CoA) from your supplier that specifies both chemical and isotopic purity.
-
Assess Contribution: Prepare a blank matrix sample spiked only with the internal standard at the working concentration. Analyze this sample to measure the response in the analyte's mass channel. This response should not exceed 20% of your LLOQ response, as per regulatory guidelines.[10]
-
Source a Higher Purity Standard: If the contribution is too high, a new lot or a different supplier with a higher isotopic purity standard is recommended.
-
Issue: High variability in the internal standard signal across an analytical run.
-
Possible Cause: This can be due to several factors including inconsistent sample extraction, matrix effects that differ between samples, or instrument instability.[4][8]
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure pipetting and extraction steps are consistent. The internal standard should be added as early as possible to account for variability in all subsequent steps.[4]
-
Evaluate Matrix Effects: Prepare quality control (QC) samples in at least six different sources of the biological matrix to see if the IS response is consistent.
-
Check Instrument Performance: Monitor system suitability to ensure the instrument is performing optimally. An unstable spray or fluctuating source temperature can lead to signal variability.
-
Data Presentation
Table 1: Impact of Potential this compound Impurities on Assay Performance
| Impurity Type | Potential Impact on Assay | Recommended Action |
| Unlabeled Tapinarof | Over-quantification of the analyte (positive bias); non-linear calibration curve. | Quantify the level of unlabeled analyte. Source a standard with >99% isotopic purity. |
| Partially Deuterated Variants | Potential for isotopic crosstalk, leading to a positive bias. | Use a high-resolution mass spectrometer to ensure sufficient mass separation. |
| Synthesis By-products | May co-elute, causing ion suppression/enhancement or appearing as interfering peaks. | Characterize the standard by HPLC-UV and LC-MS to identify and resolve impurities. |
| Residual Solvents | Generally, have minimal impact on LC-MS unless they cause matrix effects. | Review the CoA for solvent content. Ensure solvents are compatible with the mobile phase. |
Table 2: Key Bioanalytical Method Validation Criteria for Internal Standards (IS)
| Parameter | FDA/ICH M10 Guideline | Purpose |
| Selectivity | The method should differentiate the analyte and IS from endogenous components. | Ensures that matrix components do not interfere with quantification. |
| Matrix Effect | Assessed to ensure precision is not affected by the matrix. | Confirms that ion suppression or enhancement from the matrix is controlled. |
| IS Crosstalk | Response in analyte channel from IS-only sample should be ≤20% of LLOQ response. | Prevents the IS from artificially inflating the analyte signal. |
| Analyte Crosstalk | Response in IS channel from ULOQ analyte sample should be ≤5% of IS response. | Ensures high concentrations of the analyte do not interfere with the IS signal. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity Assessment
This protocol provides a general method for assessing the chemical purity of a this compound standard.
-
System: HPLC with a Photo Diode Array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., Kromosil C18, 250 x 4.6 mm, 5 µm).[11][12]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (B129727) (e.g., 10:90 v/v).[11][12]
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). b. Dilute the stock solution to a working concentration (e.g., 20 µg/mL). c. Inject the solution and record the chromatogram for a sufficient run time (e.g., 10 minutes) to allow for the elution of any late-eluting impurities. d. Calculate the area percent of the main peak relative to all other peaks to determine chemical purity. The PDA detector can be used to assess peak purity.[12]
Protocol 2: LC-MS/MS Method for Assessing Isotopic Purity and Interference
This protocol outlines the steps to evaluate the contribution of unlabeled analyte in the this compound standard.
-
System: LC-MS/MS with an electrospray ionization (ESI) source.
-
Analyte Transitions: Optimize and monitor at least two multiple reaction monitoring (MRM) transitions for both Tapinarof and this compound.
-
Procedure: a. Prepare a series of calibration standards for Tapinarof in the relevant biological matrix. b. Prepare a blank matrix sample containing no analyte and no internal standard ("double blank"). c. Prepare a zero sample containing only the internal standard at its working concentration ("zero blank"). d. Analyze the full calibration curve along with the double blank and zero blank samples. e. Evaluation: i. In the zero blank sample, measure the peak area in the MRM transition for unlabeled Tapinarof. ii. Compare this area to the peak area of the LLOQ calibration standard. iii. The response from the zero blank should be no more than 20% of the LLOQ response to pass the acceptance criteria.[9]
Visualizations
Caption: Workflow for qualifying a new lot of this compound standard.
Caption: Troubleshooting logic for inaccurate quantitative results.
Caption: Simplified Tapinarof Aryl Hydrocarbon Receptor (AhR) signaling pathway.[15][16][17]
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Tapinarof, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. fda.gov [fda.gov]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. fda.gov [fda.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Developed and Validated for the Estimation of Tapinarof in Topical Formulation and Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Tapinarof Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with Tapinarof-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when using Tapinarof-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
Troubleshooting Guide: Addressing Ion Suppression of this compound
Issue: Low or inconsistent signal intensity of this compound.
This is a common indicator of ion suppression, where other components in the sample interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.
| Potential Cause | Recommended Action |
| Matrix Effects | Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of this compound.[1][2] |
| Solution: Implement a more rigorous sample preparation method to remove these interferences. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than a simple protein precipitation.[1] | |
| Co-eluting Exogenous Compounds | Contaminants from sample collection tubes, solvents, or co-administered drugs can also cause ion suppression. |
| Solution: Review all materials and reagents used in the sample preparation process. If possible, analyze a blank sample prepared with and without the suspected contaminating material to confirm its effect. | |
| High Concentration of this compound | An excessively high concentration of the internal standard can lead to self-suppression, where the this compound molecules compete with each other for ionization. |
| Solution: Optimize the concentration of this compound. It should be high enough to provide a robust and reproducible signal but not so high that it causes self-suppression or suppresses the analyte of interest. | |
| Chromatographic Co-elution with Analyte | If this compound and the analyte have slightly different retention times (isotopic effect), they may experience different degrees of ion suppression if they elute in a region with high matrix interference.[3] |
| Solution: Adjust the chromatographic conditions to ensure that this compound and the analyte co-elute perfectly. This may involve modifying the mobile phase composition, gradient profile, or column chemistry. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect that occurs in LC-MS analysis where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds.[1] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification of the target analyte for which this compound is serving as an internal standard.
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard that co-elutes with the analyte will experience the same degree of ion suppression, and the ratio of the analyte to the internal standard will remain constant, thus providing accurate quantification. However, due to the "isotope effect," deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[3] If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and the internal standard will be affected differently, leading to inaccurate results.
Q3: How can I determine if ion suppression is affecting my this compound signal?
A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound solution into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant baseline signal of this compound indicates a region of ion suppression.
Q4: What are the key experimental parameters to consider for minimizing ion suppression for Tapinarof analysis?
A4: Several experimental parameters can be optimized. These include the sample preparation method, chromatographic conditions, and mass spectrometer source parameters. A more thorough sample cleanup, optimization of the LC gradient to separate Tapinarof from matrix interferences, and careful tuning of the ion source parameters can all help to minimize ion suppression.
Experimental Protocols
1. Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify at which retention times ion suppression is occurring.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable and mid-range signal on your mass spectrometer.
-
Set up your LC-MS system as you would for your analytical run.
-
Using a T-connector, introduce the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow after the analytical column and before the ESI probe.
-
Allow the system to equilibrate until a stable baseline signal for this compound is observed.
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared using your standard protocol).
-
Monitor the this compound signal throughout the chromatographic run. Any significant and reproducible drop in the signal intensity indicates a region of ion suppression.
2. Hypothetical LC-MS/MS Method for Tapinarof Quantification
The following is a hypothetical, yet plausible, LC-MS/MS method for the quantification of Tapinarof in human plasma, using this compound as an internal standard. This method is based on a published method for a structurally similar compound, benvitimod (B1666157).[4]
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tapinarof: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto a conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Signaling Pathway of Tapinarof
Tapinarof is an agonist of the Aryl Hydrocarbon Receptor (AhR). Upon binding, Tapinarof activates the AhR, leading to its translocation to the nucleus and subsequent regulation of gene expression. This pathway is crucial for its therapeutic effects.[5][6][7]
Caption: Canonical signaling pathway of Tapinarof via the Aryl Hydrocarbon Receptor (AhR).
Experimental Workflow for Investigating Ion Suppression
A logical workflow is essential for systematically identifying and mitigating ion suppression.
Caption: A systematic workflow for troubleshooting ion suppression of this compound.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for benvitimod quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Tapinarof
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount for successful pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide provides a detailed comparison of bioanalytical methods for Tapinarof, a novel aryl hydrocarbon receptor agonist used in the treatment of plaque psoriasis. The focus is on a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with Tapinarof-d5 as the ideal internal standard, and an alternative High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method.
While a specific, publicly available, detailed validation report for Tapinarof using this compound as the internal standard is not available, this guide presents a representative high-sensitivity LC-MS/MS method for Tapinarof (also known as benvitimod) from the scientific literature. This method utilizes a different internal standard but provides a robust framework for what a validation using this compound would entail. The use of a deuterated internal standard like this compound is the gold standard in LC-MS/MS bioanalysis as it closely mimics the analyte's chemical and physical properties, leading to more accurate and precise quantification by correcting for variability in sample preparation and matrix effects.
Comparison of Bioanalytical Methods for Tapinarof
The following table summarizes the key performance characteristics of a representative high-sensitivity LC-MS/MS method and an alternative HPLC-PDA method for the quantification of Tapinarof.
| Parameter | High-Sensitivity LC-MS/MS | HPLC-PDA |
| Analyte | Tapinarof (benvitimod) | Tapinarof |
| Internal Standard | Fluorophenyl-benvitimod (this compound is recommended) | Not specified |
| Matrix | Human Plasma | Topical Formulation |
| Linearity Range | 0.1 - 10.0 ng/mL | 5 - 30 µg/mL[1][2] |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL (A more sensitive method with an LLOQ of 50 pg/mL has been reported but detailed validation data is not publicly available.[3]) | 5 µg/mL |
| Accuracy | Relative Error (RE) < 1.03% | Within acceptable limits |
| Precision | Intra- and Inter-day < 11.81% | Within acceptable limits |
| Extraction Method | Liquid-Liquid Extraction | Dilution |
| Detection | Tandem Mass Spectrometry | Photodiode Array |
Experimental Protocols
High-Sensitivity LC-MS/MS Method for Tapinarof in Human Plasma (Representative)
This protocol is based on a validated method for Tapinarof (benvitimod) and is representative of a typical approach for high-sensitivity quantification in a biological matrix.[4] The use of this compound as the internal standard would follow the same procedure.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the internal standard solution (e.g., this compound).
-
Alkalify the sample with a disodium (B8443419) tetraborate (B1243019) solution.
-
Perform liquid-liquid extraction by adding methyl tert-butyl ether, followed by vortexing and centrifugation.
-
The organic layer is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: High-Performance Liquid Chromatography system
-
Column: Ultra C18 column (150mm × 2.1mm, 5.0µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (76.65:23.35, v/v) containing 0.2 mmol/L ammonium (B1175870) formate.
-
Flow Rate: 300 µL/min
-
Injection Volume: Not specified
-
Column Temperature: Not specified
-
Run Time: Not specified
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tapinarof: m/z 253.1 → 211.0
-
Internal Standard (Fluorophenyl-benvitimod): m/z 270.9 → 229.2
-
Note: For this compound, the precursor and product ions would be shifted by +5 m/z.
-
Alternative HPLC-PDA Method for Tapinarof in Topical Formulation
This method is suitable for the quantification of Tapinarof in a less complex matrix, such as a topical cream, where high sensitivity is not required.[1][2]
1. Sample Preparation
-
An accurately weighed portion of the topical formulation is dissolved in a suitable solvent (e.g., methanol).
-
The solution is sonicated and diluted to a final concentration within the calibration range.
-
The sample is filtered before injection.
2. Chromatographic Conditions
-
HPLC System: High-Performance Liquid Chromatography system with a Photodiode Array detector
-
Column: Kromosil C18 column (250 × 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (B129727) (100:900, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 313 nm[1]
-
Run Time: 6 minutes[1]
Quantitative Data Summary
The following tables present a summary of the validation parameters for the two compared methods.
Table 1: Validation Summary for the High-Sensitivity LC-MS/MS Method
| Validation Parameter | Result |
| Linearity Range | 0.1 - 10.0 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Accuracy (RE %) | < 1.03% |
| Precision (RSD %) | < 11.81% |
| Extraction Recovery | > 80% |
| Stability | Stable under freeze-thaw conditions |
Data obtained from a study on benvitimod (B1666157) (Tapinarof) using Fluorophenyl-benvitimod as the internal standard.[4]
Table 2: Validation Summary for the HPLC-PDA Method
| Validation Parameter | Result |
| Linearity Range | 5 - 30 µg/mL[1][2] |
| Correlation Coefficient (R²) | > 0.999[1][2] |
| Retention Time | 2.88 min[1][2] |
| Precision and Accuracy | Within acceptable limits as per guidelines |
Data obtained from a study on Tapinarof in a topical formulation.[1][2]
Visualizations
Conclusion
The choice of a bioanalytical method for Tapinarof is highly dependent on the application. For pharmacokinetic studies requiring the quantification of low concentrations of Tapinarof in complex biological matrices like plasma, a high-sensitivity LC-MS/MS method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended to ensure the highest accuracy and precision. While a detailed public validation report for a method using this compound is not available, the representative method presented provides a solid foundation for such a validation.
For the analysis of Tapinarof in formulations where concentrations are significantly higher and the matrix is less complex, an HPLC-PDA method offers a simpler, more cost-effective, and sufficiently robust alternative. This guide provides researchers with the necessary information to select and develop an appropriate bioanalytical method for their specific needs in the study of Tapinarof.
References
- 1. Developed and Validated for the Estimation of Tapinarof in Topical Formulation and Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tapinarof Cream 1% for Extensive Plaque Psoriasis: A Maximal Use Trial on Safety, Tolerability, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for benvitimod quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Tapinarof Bioanalysis: The Case for Tapinarof-d5
For researchers and drug development professionals engaged in the quantitative analysis of Tapinarof, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, Tapinarof-d5, and other potential non-isotopically labeled internal standards.
The Gold Standard: Why this compound is the Preferred Internal Standard
In bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variability during sample preparation and analysis. The ideal IS should mimic the analyte's behavior as closely as possible. This compound is a deuterated form of Tapinarof, where five hydrogen atoms are replaced with deuterium. This substitution makes it the "gold standard" IS for several key reasons:
-
Identical Physicochemical Properties: this compound shares nearly identical chemical and physical properties with Tapinarof. This ensures it behaves similarly during extraction, chromatography, and ionization.
-
Co-elution with Analyte: It co-elutes with Tapinarof from the liquid chromatography column. This is crucial for effectively compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix (e.g., plasma, tissue).
-
Mass Distinguishability: Despite these similarities, its mass is five Daltons higher than Tapinarof, allowing it to be easily distinguished by the mass spectrometer.
Performance Comparison: this compound vs. Alternative Internal Standards
While no direct comparative studies between this compound and other specific internal standards for Tapinarof analysis are publicly available, we can construct a comparison based on established principles of bioanalytical method development. The most likely alternative to a SIL-IS would be a structural analog—a different molecule with similar chemical properties.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog (Non-Isotopic IS) | Rationale |
| Correction for Matrix Effects | Excellent | Poor to Moderate | This compound co-elutes with Tapinarof and experiences the same ionization suppression or enhancement, providing accurate correction. A structural analog will have a different retention time and will not experience the identical matrix effects. |
| Correction for Extraction Recovery | Excellent | Good | Both types of internal standards can correct for variability in sample extraction. However, the identical properties of this compound ensure a more accurate correction across different conditions and matrices. |
| Chromatographic Behavior | Identical to Tapinarof | Similar, but not identical | This compound will have the same retention time as Tapinarof. A structural analog will have a different retention time, which can complicate method development and data analysis. |
| Precision and Accuracy | High | Moderate to High | The superior ability of this compound to correct for various sources of error typically results in methods with higher precision and accuracy. |
| Availability and Cost | Custom synthesis, higher cost | Potentially lower cost if a suitable commercial compound exists | The synthesis of a stable isotope-labeled standard can be more expensive than using an existing structural analog. |
Experimental Workflow and Methodologies
The following section details a typical experimental protocol for the analysis of Tapinarof in a biological matrix (e.g., human plasma) using this compound as the internal standard.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode
-
MRM Transitions: Specific precursor-to-product ion transitions for Tapinarof and this compound would be monitored.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for Tapinarof bioanalysis.
The following diagram illustrates why a co-eluting stable isotope-labeled internal standard provides superior correction for matrix effects compared to a non-co-eluting structural analog.
Caption: Correction for matrix effects: this compound vs. an analog.
Conclusion
For the bioanalysis of Tapinarof, this compound is unequivocally the superior choice for an internal standard. Its use ensures the highest level of data quality by providing robust correction for analytical variability, particularly matrix effects and extraction inconsistencies. While the initial cost of a stable isotope-labeled standard may be higher, the investment is justified by the enhanced precision, accuracy, and reliability of the resulting data, which is paramount in regulated drug development environments. For any quantitative studies of Tapinarof in biological matrices, the use of this compound is strongly recommended.
A Guide to Inter-Laboratory Cross-Validation of Tapinarof Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the established bioanalytical methods for Tapinarof and outlines a framework for the cross-validation of these methods between different laboratories. Ensuring consistency and reliability of bioanalytical data is paramount in drug development, and this guide offers the necessary protocols and data presentation formats to facilitate this process.
The development of Tapinarof, a novel aryl hydrocarbon receptor agonist for the treatment of plaque psoriasis, has necessitated the establishment of robust bioanalytical methods for its quantification in various matrices.[1][2][3][4] When these analytical methods are transferred between laboratories or when different methods are used across studies, a cross-validation process is essential to ensure the comparability and integrity of the data. This guide is designed to walk researchers through the key considerations and experimental steps for such a validation.
I. Overview of Validated Bioanalytical Methods for Tapinarof
Several analytical methods have been developed and validated for the quantification of Tapinarof in different formulations and biological matrices. The selection of a method depends on the specific requirements of the study, such as the sample matrix, the required sensitivity, and the available instrumentation.
1. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
An HPLC-PDA method has been developed for the estimation of Tapinarof in topical formulations and as an active pharmaceutical ingredient (API).[5][6][7] This method is suitable for quality control and formulation analysis.
2. Spectrofluorimetry
A spectrofluorimetric technique offers a rapid method for Tapinarof analysis, relying on the formation of a fluorescent complex with zinc ions.[8]
3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of Tapinarof in biological matrices like plasma and in vitro skin permeation samples, highly sensitive and specific LC-MS/MS methods have been established.[9][10] These methods are crucial for pharmacokinetic and bioavailability studies.
The following table summarizes the key parameters of these validated methods:
| Parameter | HPLC-PDA Method | Spectrofluorimetric Method | LC-MS/MS Method (Plasma) | LC-MS/MS Method (IVPT) |
| Analyte(s) | Tapinarof | Tapinarof | Tapinarof & Tapinarof Sulfate (B86663) | Tapinarof |
| Matrix | Topical Cream, API | --- | Plasma | In Vitro Skin Permeation Samples |
| Instrumentation | HPLC with PDA Detector | Spectrofluorometer | LC-MS/MS Triple Quadrupole | Agilent Ultivo LC-MS/MS |
| Linearity Range | 5 to 30 µg/mL[5][6][7] | 2.0 to 120 ng/mL[8] | Not Specified | 50-1000 pg/mL[10] |
| Lower Limit of Quantitation (LLOQ) | Not Specified | 1.021 ng/mL[8] | 50 pg/mL[9] | 50 pg/mL[10] |
| Key Application | Quality Control, Formulation Analysis | Rapid Quantification | Pharmacokinetic Studies[9] | Bioequivalence Studies[10] |
II. Experimental Protocols for Bioanalytical Methods
A. HPLC-PDA Method for Topical Formulations
-
Chromatographic System: A Kromosil C18 column (250 × 4.6 mm, 5 µm) is used.[5][7]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (B129727) (100:900 v/v) is employed.[5][7]
-
Run Time: The total run time is 6 minutes with isocratic elution.[5][7]
B. LC-MS/MS Method for Plasma Samples
-
Quantification: Concentrations of Tapinarof and its sulfate metabolite are determined.[9]
-
LLOQ: The lower limit of quantitation is 50 pg/mL for Tapinarof and 10 pg/mL for Tapinarof sulfate.[9]
-
Data Analysis: Pharmacokinetic parameters are calculated using noncompartmental analysis of the plasma concentration versus time data.[9]
C. LC-MS/MS Method for In Vitro Skin Permeation Test (IVPT) Samples
-
Chromatographic System: An Agilent Ultivo LC-MS/MS triple quadrupole system with a ZORBAX Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) is utilized.[10]
-
Mobile Phase: The mobile phase consists of 35% H2O/0.1% formic acid and 65% methanol/0.1% formic acid (v/v).[10]
-
Flow Rate: The mobile phase is delivered at a flow rate of 0.5 mL/min.[10]
-
Temperature: The column temperature is maintained at 30°C, and the sample manager is set to 4°C.[10]
-
Injection Volume: The injection volume is 7.5 µL.[10]
-
Run Time: The total run time is 2.0 minutes per injection.[10]
-
Mass Spectrometry: The mass spectrometer is operated in positive mode.[10]
III. Framework for Inter-Laboratory Cross-Validation
While no specific inter-laboratory cross-validation data for Tapinarof has been publicly released, this section provides a standardized framework based on regulatory guidelines from the FDA and EMA.[5][8] This process is crucial when analytical testing is transferred between laboratories to ensure data consistency.
A. Objective and Acceptance Criteria
The primary objective of the cross-validation is to demonstrate that the bioanalytical method performs equivalently in both the originating (Lab A) and receiving (Lab B) laboratories. Acceptance criteria should be pre-defined in a validation plan.
B. Experimental Workflow
The following diagram illustrates a typical workflow for inter-laboratory cross-validation:
C. Detailed Protocol
-
Method Transfer and Harmonization: The originating lab (Lab A) provides the receiving lab (Lab B) with the detailed analytical method protocol, validation reports, and any specific operational details. Both labs should ensure they are using harmonized Standard Operating Procedures (SOPs).
-
Preparation of Quality Control (QC) Samples: Lab A prepares a single batch of QC samples at a minimum of three concentration levels (low, medium, and high).
-
Sample Analysis:
-
Lab A analyzes a set of the QC samples.
-
Aliquots of the same QC samples are shipped to Lab B under appropriate storage conditions.
-
Lab B analyzes the received QC samples.
-
-
Data Comparison: The data from both labs are then statistically compared. The percentage difference between the means of the results from the two labs should be within a pre-defined acceptance limit (typically ±20%).
IV. Signaling Pathway of Tapinarof
Tapinarof's mechanism of action involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor that plays a role in regulating inflammation and skin barrier function.[1][3] The following diagram illustrates this pathway:
By following the protocols and frameworks outlined in this guide, researchers and drug development professionals can ensure the consistency and reliability of bioanalytical data for Tapinarof across different laboratories, thereby maintaining the integrity of their research and regulatory submissions.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. fda.gov [fda.gov]
- 9. Bioanalytical method validation emea | PPTX [slideshare.net]
- 10. e-b-f.eu [e-b-f.eu]
Linearity and precision of Tapinarof assay with Tapinarof-d5
For researchers and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of analytical methods for Tapinarof, a novel topical therapeutic aryl hydrocarbon receptor (AhR)-modulating agent. The focus is on the linearity and precision of these assays, with a particular interest in methods utilizing a deuterated internal standard, Tapinarof-d5, for enhanced accuracy in bioanalytical studies.
Overview of Analytical Methodologies
The quantification of Tapinarof in various matrices, from active pharmaceutical ingredients (API) to biological samples like plasma, necessitates different analytical approaches. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common method for analyzing the bulk drug and its formulations. For the sensitive and specific measurement of Tapinarof in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method, often employing a stable isotope-labeled internal standard such as this compound to correct for matrix effects and variability in sample processing.
Performance of Tapinarof Assays
The following tables summarize the performance characteristics of different analytical methods used for Tapinarof quantification.
Table 1: Performance of LC-MS/MS Bioanalytical Assays for Tapinarof
| Parameter | Tapinarof Assay in Human Plasma (with inferred this compound) | Benvitimod (B1666157) (Tapinarof) Assay in Human Plasma | Tapinarof Assay for In Vitro Skin Permeation |
| Method | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Internal Standard | This compound (inferred) | Fluorophenyl-benvitimod | Not Specified |
| Linear Range | Not Publicly Available | 0.1 - 10.0 ng/mL | 50 - 1000 pg/mL |
| Lower Limit of Quantitation (LLOQ) | < 50 pg/mL[1][2] | 0.1 ng/mL | 50 pg/mL[3] |
| Intra-day Precision (%RSD) | Not Publicly Available | < 11.81% | Not Publicly Available |
| Inter-day Precision (%RSD) | Not Publicly Available | < 11.81% | Not Publicly Available |
| Accuracy (Relative Error) | Not Publicly Available | < 1.03% | Not Publicly Available |
| Recovery | Not Publicly Available | > 80% | Not Publicly Available |
| Matrix | Human Plasma | Human Plasma | Phosphate (B84403) Buffered Saline with 5% BSA |
| Validation Standard | Validated Bioanalytical Method[1] | Validated according to regulatory standards | Validated according to FDA Guidance M10[3] |
Table 2: Performance of RP-HPLC Assay for Tapinarof
| Parameter | RP-HPLC Method for Tapinarof in Topical Formulation and API |
| Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection[4] |
| Internal Standard | Not Utilized |
| Linear Range | 5 - 30 µg/mL[4] |
| Correlation Coefficient (R²) | > 0.999[4] |
| Matrix | Topical Formulation and Active Pharmaceutical Ingredient (API) |
| Application | Quality control and estimation in formulations |
Experimental Protocols
LC-MS/MS Bioanalytical Method for Tapinarof in Human Plasma
While the specific details of the assay using this compound are not publicly available, a representative protocol for a similar LC-MS/MS method for Benvitimod (Tapinarof) in human plasma is described below.
-
Sample Preparation: Plasma samples are first alkalified with disodium (B8443419) tetraborate. The analyte and internal standard (Fluorophenyl-benvitimod) are then extracted using methyl tert-butyl ether.
-
Chromatographic Separation: Separation is achieved on an Ultra C18 column (150mm x 2.1mm, 5.0µm). The mobile phase consists of a mixture of acetonitrile (B52724) and water (76.65:23.35, v/v) containing 0.2 mmol/L ammonium (B1175870) formate, delivered at a flow rate of 300 µl/min.
-
Mass Spectrometric Detection: Detection is performed using an electrospray ionization (ESI) source in negative ion mode with multiple reaction monitoring (MRM). The MRM transition for Benvitimod is m/z 253.1 → 211.0, and for the internal standard, it is m/z 270.9 → 229.2.
RP-HPLC Method for Tapinarof in Formulations
This method is suitable for the quantification of Tapinarof in topical creams and the active pharmaceutical ingredient[4][5].
-
Chromatographic System: A Kromosil C18 column (250 x 4.6 mm, 5 µm) is used for separation.
-
Mobile Phase: The mobile phase is a mixture of phosphate buffer and methanol (B129727) (100:900, v/v) with a flow rate of 1.0 mL/min in an isocratic elution.
-
Detection: UV detection is performed at a wavelength of 313 nm.
-
Temperature: The column temperature is maintained at 30°C.
Visualizing the Mechanism and Workflow
To better understand the context in which these assays are applied, the following diagrams illustrate Tapinarof's signaling pathway and a typical bioanalytical workflow.
Caption: Tapinarof activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: A typical workflow for the bioanalysis of Tapinarof in plasma using LC-MS/MS.
Conclusion
The choice of an analytical method for Tapinarof is highly dependent on the matrix and the required sensitivity. For quality control of pharmaceutical formulations, a robust RP-HPLC method with UV detection provides adequate precision and linearity in the microgram per milliliter range. However, for bioanalytical applications requiring high sensitivity to measure picogram per milliliter concentrations in plasma, a validated LC-MS/MS method is essential. The use of a deuterated internal standard like this compound in such assays is critical for ensuring the highest level of accuracy and precision by compensating for matrix interference and variability during sample processing. While full validation data for a Tapinarof assay with this compound is not publicly available, the low LLOQ reported in clinical studies underscores its high sensitivity, making it the gold standard for pharmacokinetic and other bioanalytical studies.
References
- 1. Development and validation of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for benvitimod quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor influencing the accuracy, precision, and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by experimental data and aligned with current regulatory expectations.
In the landscape of regulated bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline, which strongly advocates for the use of a SIL-IS whenever possible.[3][4] Deuterated standards, a prominent type of SIL-IS, offer significant advantages in compensating for analytical variability.
Performance Comparison: Deuterated vs. Alternative Internal Standards
The primary role of an internal standard is to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby correcting for variability.[5][6] The choice of IS can significantly impact assay performance. The following tables summarize the key performance differences between deuterated internal standards and other alternatives.
Table 1: Comparison of Internal Standard Types
| Feature | Deuterated Standard (SIL-IS) | ¹³C-Labeled Standard (SIL-IS) | Structural Analog (Non-deuterated) |
| Physicochemical Properties | Nearly identical to analyte | Virtually identical to analyte | Similar, but not identical to analyte[1] |
| Chromatographic Co-elution | Generally co-elutes, but minor retention time shifts are possible due to isotope effects[7] | Co-elutes perfectly with the analyte[7] | May have different retention times[1] |
| Matrix Effect Compensation | Excellent, as it experiences similar ionization suppression or enhancement[6] | Excellent and often considered superior due to perfect co-elution[7] | Variable and less reliable, as it may not experience the same matrix effects[1][4] |
| Correction for Extraction Recovery | Excellent, due to similar extraction efficiency[1] | Excellent | Variable, as differences in physicochemical properties can lead to inconsistent recovery[1] |
| Availability and Cost | Generally more available and less expensive than ¹³C-labeled standards | Can be more expensive and less readily available[3] | Often readily available and lower in cost[1] |
| Risk of Isotopic Exchange | Low, but possible if deuterium (B1214612) labels are on exchangeable sites (e.g., -OH, -NH)[1][8] | Not susceptible to isotopic exchange[7] | Not applicable |
| Mass Spectrometric Cross-talk | Minimized with a mass difference of 4-5 Da from the analyte[9] | Minimized with an appropriate mass difference | Not applicable |
Table 2: Quantitative Performance Comparison from Representative Studies
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[10] |
Regulatory Expectations for Bioanalytical Method Validation
Regulatory bodies like the FDA and EMA have established comprehensive guidelines for bioanalytical method validation to ensure the reliability of data.[6] The harmonized ICH M10 guideline provides a unified framework for these validation activities.[11]
Key Validation Parameters:
-
Selectivity: The method should be able to differentiate and quantify the analyte in the presence of other components in the sample.[11] No significant interfering peaks should be present at the retention time of the analyte and internal standard in blank matrix samples.[11]
-
Matrix Effect: This assesses the impact of the biological matrix on the ionization of the analyte and internal standard.[11] The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[11]
-
Accuracy and Precision: This determines the closeness of the measured concentration to the true value and the degree of scatter in the data.[11] The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the Lower Limit of Quantification, LLOQ).[11] The precision (CV) should not exceed 15% (20% at the LLOQ).[11]
-
Stability: The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions, including freeze-thaw cycles.[4] The mean concentration at each stability time point should be within ±15% of the nominal concentration.[11]
Experimental Protocols
To objectively compare the performance of different internal standards, a thorough validation experiment should be conducted. The following is a detailed methodology for evaluating matrix effects, a critical parameter where deuterated standards typically excel.
Objective: To determine the ability of a deuterated and a non-deuterated (structural analog) internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Structural analog internal standard
-
Control human plasma from at least six different sources[6]
-
All necessary solvents and reagents for LC-MS/MS analysis
Methodology:
-
Prepare three sets of samples for each of the six matrix sources:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.[6]
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank plasma before extraction.[6]
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and both internal standards for each matrix source:
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
-
Calculate the IS-Normalized Matrix Factor for both the deuterated and structural analog internal standards:
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)[4]
-
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both internal standards.
Acceptance Criteria: A lower CV for the IS-normalized MF (typically ≤15%) indicates better compensation for the variability of the matrix effect.[6]
Visualizing Key Processes
To better understand the experimental process and the decision-making logic for selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Tapinarof Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of Tapinarof, a novel therapeutic agent. While direct inter-laboratory comparison data is not publicly available, this document summarizes and contrasts the performance of different analytical techniques based on published literature, offering valuable insights for researchers and drug development professionals. The methodologies covered include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Spectrofluorimetry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance characteristics of different analytical methods used for Tapinarof quantification.
| Parameter | RP-HPLC[1][2] | Spectrofluorimetry[3] | LC-MS/MS[4] |
| Linearity Range | 5 - 30 µg/mL | 2.0 - 120 ng/mL | 50 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9997 | > 0.99 |
| Limit of Detection (LOD) | Not Reported | 0.366 ng/mL | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 1.021 ng/mL | 50 pg/mL |
| Accuracy (% Recovery) | Within acceptable limits | 99.49% - 100.43% | Determined to be accurate |
| Precision (%RSD) | Within acceptable limits | Intraday: 0.85% - 1.11% Interday: Not specified | Determined to be precise |
| Sample Matrix | Topical Formulation, API | Bulk Drug, Topical Dosage Form | In Vitro Skin Permeation Samples |
API: Active Pharmaceutical Ingredient; RSD: Relative Standard Deviation
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Topical Formulation and API[1][2]
This method is designed for the estimation of Tapinarof in topical formulations and as an active pharmaceutical ingredient.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photo Diode Array (PDA) detector.
-
Column: Kromosil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate buffer and methanol (B129727) (100:900 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 313 nm.
-
Run Time: 6 minutes (isocratic elution).
-
Retention Time: Approximately 2.88 minutes.
Spectrofluorimetric Method for Bulk Drug and Topical Dosage Form[3]
This technique is based on the reaction of Tapinarof with zinc ions to form a fluorescent complex.
-
Principle: Metal complexation with Zn(II) ions, with fluorescence enhancement by sodium dodecyl sulfate.
-
Instrumentation: Spectrofluorometer.
-
Excitation Wavelength: 497 nm.
-
Emission Wavelength: 542 nm.
-
Reaction Conditions: Teorell-Stenhagen buffer at pH 6.0, 1.38 × 10⁻² M SDS.
-
Solvent: Distilled water.
LC-MS/MS for In Vitro Skin Permeation Test (IVPT) Samples[4]
This highly sensitive method is suitable for quantifying low concentrations of Tapinarof in biological matrices.
-
Instrumentation: Agilent Ultivo LC-MS/MS triple quadrupole system.
-
Column: ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
-
Mobile Phase: 35% H₂O/0.1% formic acid and 65% methanol/0.1% formic acid (v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 7.5 µL.
-
Column Temperature: 30°C.
-
Sample Manager Temperature: 4°C.
-
Run Time: 2.0 minutes.
-
Ionization Mode: Positive.
-
Method Validation: Validated according to FDA Guidance M10 Bioanalytical Method Validation.
Mandatory Visualizations
Signaling Pathway of Tapinarof
Tapinarof is an Aryl Hydrocarbon Receptor (AhR) agonist.[5] Its mechanism of action involves binding to AhR, which then translocates to the nucleus and influences the expression of genes involved in inflammation and skin barrier function.
Caption: Tapinarof's mechanism as an Aryl Hydrocarbon Receptor (AhR) agonist.
Experimental Workflow: Bioanalytical Method Validation
The validation of a bioanalytical method is a critical process to ensure reliable and accurate quantification of a drug. The following diagram illustrates a typical workflow.
Caption: General workflow for bioanalytical method validation.
References
- 1. Developed and Validated for the Estimation of Tapinarof in Topical Formulation and Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectrofluorimetric determination of tapinarof via Zn (II) complexation and assessment of its topical dosage application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development for the evaluation of in vitro skin permeation of tapinarof from VTAMA topical cream, 1% - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. Tapinarof Nanogels as a Promising Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Tapinarof Bioanalysis: A Comparative Guide to Quantification with Tapinarof-d5
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Tapinarof, a novel aryl hydrocarbon receptor agonist for the treatment of plaque psoriasis, in biological matrices is paramount for pharmacokinetic studies and clinical trial monitoring.[1] The use of a stable isotope-labeled internal standard, such as Tapinarof-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest level of accuracy and precision. This guide provides a comparative overview of the bioanalytical methods for Tapinarof quantification, with a focus on the advantages of using this compound and supporting experimental data from published literature.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The principle of using a stable isotope-labeled internal standard (SIL-IS) like this compound lies in its chemical and physical identity to the analyte, Tapinarof. Both compounds co-elute chromatographically and exhibit identical ionization efficiency in the mass spectrometer. Any variations during sample preparation, such as extraction losses or matrix effects, will affect both the analyte and the internal standard to the same extent. This ratiometric measurement ensures highly accurate and precise quantification.
While a specific validated bioanalytical method publication detailing the use of this compound was not identified in the public domain, a highly sensitive LC-MS/MS method for Tapinarof quantification in in-vitro skin permeation studies has been developed and validated according to FDA guidelines, with a linear range of 50-1000 pg/mL.[2] Such a low limit of quantification strongly suggests the use of a SIL-IS like this compound.
Alternative Internal Standard: A Structural Analog
A published bioanalytical method for the determination of benvitimod (B1666157) (Tapinarof) in human plasma utilized a structural analog, Fluorophenyl-benvitimod, as the internal standard.[3] While effective, structural analogs may exhibit different extraction recoveries and ionization efficiencies compared to the analyte, which can introduce a higher degree of variability.
Comparative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for Tapinarof (benvitimod) using a structural analog internal standard in human plasma, and the reported parameters for a highly sensitive Tapinarof assay likely employing a SIL-IS.[2][3]
Table 1: Bioanalytical Method Parameters for Tapinarof Quantification
| Parameter | Method with Structural Analog IS (Fluorophenyl-benvitimod)[3] | Highly Sensitive Method (Likely with SIL-IS)[2] |
| Analyte | Benvitimod (Tapinarof) | Tapinarof |
| Internal Standard | Fluorophenyl-benvitimod | Assumed to be this compound |
| Biological Matrix | Human Plasma | In-vitro skin permeation receptor solution (PBS with 5% BSA) |
| Quantification Range | 0.1 - 10.0 ng/mL | 50 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 50 pg/mL |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
Table 2: Accuracy and Precision Data for Tapinarof (Benvitimod) Quantification with a Structural Analog IS[3]
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (RE%) |
| Low | < 11.81% | < 11.81% | < 1.03% |
| Medium | < 11.81% | < 11.81% | < 1.03% |
| High | < 11.81% | < 11.81% | < 1.03% |
Note: The reported precision and accuracy values are the maximum reported values across all QC levels.
Experimental Protocols
Detailed Methodology for Tapinarof Quantification using a Structural Analog IS[3]
This method provides a reference for the general workflow of Tapinarof bioanalysis. The substitution of the structural analog with this compound would be the primary modification to achieve the highest accuracy.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add an alkaline buffer (disodium tetraborate).
-
Add the internal standard solution (Fluorophenyl-benvitimod in methanol).
-
Perform liquid-liquid extraction with methyl tert-butyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Ultra C18 column (150mm × 2.1mm, 5.0µm).[3]
-
Mobile Phase: Acetonitrile/Water (76.65:23.35, v/v) containing 0.2 mmol/L Ammonium Acetate.[3]
-
Flow Rate: 300 µL/min.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion Mode.[3]
-
MRM Transitions:
Recommended High-Sensitivity LC-MS/MS Conditions (Adapted from an In-Vitro Study)[2]
These conditions are suitable for achieving the low pg/mL detection limits required for many pharmacokinetic studies and are likely representative of a method using this compound.
-
LC System: Agilent Ultivo LC-MS/MS triple quadrupole system or equivalent.[2]
-
Column: ZORBAX Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm).[2]
-
Mobile Phase: 35% Water with 0.1% Formic Acid and 65% Methanol with 0.1% Formic Acid.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 7.5 µL.[2]
-
Mass Spectrometer: Operated in positive ion mode with optimized parameters for Tapinarof.[2]
Visualizing the Workflow and Rationale
Caption: Experimental workflow for Tapinarof bioanalysis.
References
- 1. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Method development for the evaluation of in vitro skin permeation of tapinarof from VTAMA topical cream, 1% - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Development and validation of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for benvitimod quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Justification for a Deuterated Internal Standard in Tapinarof Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Tapinarof, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability and accuracy of bioanalytical data. This guide provides a comprehensive comparison, supported by experimental data from analogous compounds, to justify the use of a deuterated internal standard for the robust quantification of Tapinarof.
Internal standards (IS) are indispensable in liquid chromatography-mass spectrometry (LC-MS) for correcting the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it experiences the same variations throughout the analytical workflow.[2] While structural analogs are sometimes employed, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely recognized as the gold standard in bioanalysis.[3]
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[4] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical chemical properties ensure they behave similarly during sample processing and analysis.[5]
Performance Under Scrutiny: A Quantitative Comparison
The superiority of deuterated internal standards in mitigating matrix effects and enhancing data quality is well-documented.[2] The following tables summarize key performance parameters from comparative studies on other drug molecules, demonstrating the quantitative advantages of using a deuterated internal standard over a structural analog.
Table 1: Comparison of Assay Precision
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Analyte: Sirolimus | ||
| Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% |
| Analyte: Kahalalide F | ||
| Standard Deviation of Bias | 7.6% | 8.6% |
| Data sourced from studies evaluating deuterium-labeled internal standards for the measurement of sirolimus and kahalalide F.[3][6] |
Table 2: Comparison of Assay Accuracy and Matrix Effect
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Analyte: Kahalalide F | ||
| Mean Bias | 100.3% | 96.8% |
| Analyte: Imidacloprid in various cannabis matrices | ||
| Relative Standard Deviation (RSD) between matrices | < 15% | > 50% |
| Data sourced from studies evaluating deuterium-labeled internal standards for the measurement of kahalalide F and imidacloprid.[2][7] |
The data clearly indicates that the use of a deuterated internal standard results in significantly lower imprecision (lower coefficient of variation) and higher accuracy (mean bias closer to 100%).[3][6] Furthermore, the deuterated standard demonstrates a superior ability to compensate for matrix effects across different biological samples, leading to more consistent and reliable results.[7]
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for Tapinarof, a series of validation experiments should be conducted. The following provides a detailed methodology for key experiments in a typical bioanalytical workflow.
Stock and Working Solution Preparation
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Tapinarof and the deuterated Tapinarof internal standard and dissolve in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to a final volume of 1 mL.
-
Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the Tapinarof stock solution with the appropriate solvent to cover the desired calibration range and QC levels (low, medium, and high).
-
Internal Standard Working Solution: Prepare a working solution of the deuterated Tapinarof internal standard at a concentration that provides an optimal response in the LC-MS/MS system.
Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)
-
Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add 25 µL of the deuterated Tapinarof internal standard working solution to each sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 50/50 methanol/water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with two 200 µL aliquots of 100% methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18) for the separation of Tapinarof.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of Tapinarof.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both Tapinarof and its deuterated internal standard by infusing individual standard solutions into the mass spectrometer.
Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF(analyte) / MF(IS)
-
-
Evaluate Performance: A lower coefficient of variation (CV) of the IS-normalized MF across different sources of the biological matrix indicates better compensation for the variability of the matrix effect by the internal standard.[2]
Visualizing the Rationale and Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Comparison of Internal Standard Types for Tapinarof.
Caption: Bioanalytical Workflow Using a Deuterated Internal Standard.
Caption: Justification for Using a Deuterated Internal Standard.
References
Tapinarof-d5: A Superior Internal Standard for Bioanalytical Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Tapinarof, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of the performance characteristics of Tapinarof-d5, a deuterated internal standard, against other alternatives, supported by established principles in bioanalytical chemistry and available experimental data.
Deuterated internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations throughout the analytical process, including sample extraction, injection volume, and instrument response. This compound, as a stable isotope-labeled analog of Tapinarof, embodies these advantages, offering superior performance compared to structural analogs or other non-isotopically labeled compounds.
Performance Characteristics: this compound vs. Alternatives
The primary role of an internal standard is to mimic the behavior of the analyte during analysis, thereby correcting for potential errors and ensuring data integrity. The key performance parameters for an internal standard include its ability to ensure linearity of the calibration curve, accuracy, and precision of the measurements, and to mitigate matrix effects.
While a direct head-to-head comparative study with specific quantitative data for this compound against a non-deuterated internal standard in a validated bioanalytical LC-MS/MS assay is not publicly available, the general performance advantages of deuterated standards are well-documented. For the purpose of this comparison, we will contrast the expected high performance of this compound with a published High-Performance Liquid Chromatography (HPLC) method that utilizes Glipizide, a structurally unrelated compound, as an internal standard for Tapinarof analysis. It is important to note that this comparison is illustrative and juxtaposes two different analytical techniques (LC-MS/MS vs. HPLC).
| Performance Parameter | This compound (LC-MS/MS) (Anticipated) | Alternative: Glipizide (HPLC) | Rationale for this compound Superiority |
| Linearity | Excellent, with a wide dynamic range. A validated bioanalytical method for Tapinarof in human plasma has a reported lower limit of quantitation (LLOQ) of 50 pg/mL.[1] | A validated HPLC method for Tapinarof showed linearity in the concentration range of 5 to 30 µg/mL.[2][3] | The near-identical chemical properties of this compound to Tapinarof ensure consistent co-elution and ionization, leading to a more reliable and linear response over a broader concentration range, which is crucial for pharmacokinetic studies. |
| Accuracy & Precision | High accuracy (typically 85-115%) and precision (%CV <15%). | The HPLC method with Glipizide was reported to be accurate and precise, with validation parameters within acceptable limits.[2][3] | Deuterated standards co-elute with the analyte, experiencing the same extraction recovery and ionization suppression or enhancement. This leads to more effective normalization and, consequently, higher accuracy and precision in the measurement of the analyte's concentration.[4] |
| Matrix Effect | Minimal and effectively compensated. | Potential for differential matrix effects between Glipizide and Tapinarof. | As a structural analog, Glipizide may have different chromatographic retention times and ionization efficiencies compared to Tapinarof, making it less effective at compensating for matrix-induced signal variations in complex biological samples. This compound's co-elution minimizes these differential effects.[4] |
Experimental Protocols
Bioanalytical Method using this compound (LC-MS/MS)
A typical experimental workflow for the quantification of Tapinarof in a biological matrix (e.g., plasma) using this compound as an internal standard would involve the following steps:
-
Sample Preparation: A specific volume of the plasma sample is aliquoted. This compound internal standard solution of a known concentration is added.
-
Extraction: Proteins are precipitated by adding a solvent like acetonitrile. The sample is vortexed and then centrifuged to separate the supernatant containing the analyte and internal standard.
-
Evaporation and Reconstitution: The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. The analyte (Tapinarof) and the internal standard (this compound) are separated chromatographically and detected by the mass spectrometer.
-
Quantification: The concentration of Tapinarof is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
HPLC Method using Glipizide
The published HPLC method for the estimation of Tapinarof in a topical formulation using Glipizide as an internal standard involved these key steps:
-
Standard and Sample Preparation: Standard solutions of Tapinarof and Glipizide were prepared. The topical formulation was dissolved and diluted to a known concentration.
-
Chromatographic Conditions: A Kromosil C18 column was used with a mobile phase of phosphate (B84403) buffer and methanol (B129727) (100:900 v/v) at a flow rate of 1.0 mL/min. Detection was performed using a UV detector at 313 nm.[2][3]
-
Analysis: Both standard and sample solutions, containing a fixed concentration of the Glipizide internal standard, were injected into the HPLC system.
-
Quantification: The amount of Tapinarof was calculated based on the peak area ratio of Tapinarof to Glipizide.
Mechanism of Action: Tapinarof and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Tapinarof is a therapeutic aryl hydrocarbon receptor (AhR) modulating agent. Its mechanism of action involves binding to and activating the AhR, a ligand-dependent transcription factor. This activation leads to the downregulation of pro-inflammatory cytokines, such as interleukin-17 (IL-17), and the promotion of skin barrier normalization. Understanding this pathway is crucial for researchers in drug development.
References
- 1. Tapinarof Cream 1% for Extensive Plaque Psoriasis: A Maximal Use Trial on Safety, Tolerability, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developed and Validated for the Estimation of Tapinarof in Topical Formulation and Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tapinarof-d5
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Tapinarof-d5, a deuterated analog of Tapinarof used in research. Adherence to these guidelines is critical for protecting personnel and the environment.
Essential Safety and Handling Information
This compound and its parent compound, Tapinarof, are associated with specific health hazards. Understanding these is the first step in safe handling and disposal.
Key Hazards:
-
Suspected of damaging fertility or the unborn child. [3]
-
Very toxic to aquatic life with long-lasting effects. [3]
Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate PPE to minimize exposure risks.[4] This includes:
-
Gloves: Use compatible, chemical-resistant gloves.[1]
-
Eye Protection: Wear chemical safety goggles or eyeglasses.[1]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1][4]
-
Respiratory Protection: In areas with inadequate ventilation or when dust/aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Work should always be conducted in a well-ventilated area, such as a fume hood.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C17H13D5O2 |
| Molecular Weight | 259.4 g/mol |
| CAS Number | 2748997-80-8 |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be handled with care to ensure safety and regulatory compliance. The primary recommended method is incineration by a licensed hazardous waste disposal company.
Experimental Protocol for Disposal:
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
-
Ensure the container is suitable for hazardous chemical waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep it away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous material disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Incineration:
-
The recommended method of disposal is incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[5]
-
-
Documentation:
-
Maintain detailed records of the disposal process, including the amount of waste, the date of disposal, and the name of the disposal company, in accordance with institutional and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
